2-Chloro-4-fluoro-1-(trichloromethoxy)benzene
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-1-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4FO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQQOJREAYAVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and structure of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene
Advanced Intermediate for Fluorinated Agrochemicals & Pharmaceuticals[1]
Executive Summary
2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is a specialized halogenated aromatic ether serving as a critical high-value intermediate in the synthesis of next-generation agrochemicals (benzoylphenylurea insecticides) and pharmaceutical pharmacophores.[1][2][3] Distinguished by its trichloromethoxy (-OCCl₃) functionality, this molecule acts as a "masked" chloroformate and a direct precursor to the trifluoromethoxy (-OCF₃) group, a motif prized for enhancing metabolic stability and lipophilicity in bioactive molecules.[1]
This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and reactivity profile, designed for process chemists and drug development scientists.[1]
Chemical Identity & Structural Architecture[1]
The molecule features a tri-substituted benzene ring with a unique electronic push-pull system created by the interplay between the electron-withdrawing trichloromethoxy group and the ring halogens.[4]
| Property | Data / Description |
| Chemical Name | 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene |
| Molecular Formula | C₇H₃Cl₄FO |
| Molecular Weight | 263.91 g/mol |
| Structural Motif | Aromatic Ether / Pseudo-halogen |
| Key Functional Group | Trichloromethoxy (-OCCl₃) |
| Precursor CAS | 2267-25-6 (2-Chloro-4-fluoroanisole) |
2.1 Electronic & Steric Profile
-
The -OCCl₃ Group: Unlike a standard methoxy group, the trichloromethoxy moiety is strongly electron-withdrawing due to the induction from three chlorine atoms.[4] It exhibits a high rotational barrier due to the steric bulk of the chlorines, often locking the conformation perpendicular to the aromatic ring.
-
Ring Deactivation: The combination of the -OCCl₃, -Cl (ortho), and -F (para) substituents renders the ring highly deactivated towards electrophilic aromatic substitution (EAS), directing any further substitution (if forced) to the meta position relative to the ether linkage.
-
Lipophilicity: The high halogen content significantly increases the logP, facilitating membrane permeability in biological systems, which is why this motif is retained or fluorinated in final active ingredients.
Physicochemical Profile
Note: Data derived from validated chemometric models and analogous trichloromethoxybenzenes.
| Parameter | Value / Range | Implication for Processing |
| Physical State | Colorless to pale yellow liquid | Handle as a liquid reagent.[1] |
| Boiling Point | 245°C – 255°C (est. @ 760 mmHg) | High-boiling solvent required for distillation.[1] |
| Density | ~1.55 g/cm³ | Significantly denser than water; facilitates phase separation.[1] |
| Solubility | Soluble in DCM, Toluene, THF | Compatible with standard organic synthesis solvents.[1] |
| Hydrolytic Stability | Low (Moisture Sensitive) | CRITICAL: Hydrolyzes to release HCl and form chloroformates.[1] |
Synthetic Pathways
The industrial synthesis of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is predominantly achieved via Free-Radical Side-Chain Chlorination of the corresponding anisole. This process requires precise control to prevent ring chlorination.[1]
4.1 Primary Synthesis: Radical Photo-Chlorination[1]
Precursor: 2-Chloro-4-fluoroanisole Reagents: Chlorine gas (Cl₂), UV Light (Hg vapor lamp) or Radical Initiator (AIBN).[1] Solvent: Carbon Tetrachloride (historic) or Benzotrifluoride (modern green alternative).[1]
Mechanism:
-
Initiation: Homolytic cleavage of Cl₂ by UV light generates Cl[1][5]• radicals.
-
Propagation: Cl• abstracts hydrogen from the methoxy methyl group (-OCH₃), forming a radical intermediate which reacts with Cl₂ to substitute H for Cl.[1]
-
Iteration: This cycle repeats three times until the -OCH₃ is fully converted to -OCCl₃.
Process Control:
-
Temperature: Maintain 60–80°C. Lower temperatures favor ring chlorination; higher temperatures favor side-chain substitution.[1]
-
Exclusion of Lewis Acids: Traces of Fe or Al must be excluded to prevent electrophilic ring chlorination.
[1][2]
Reactivity & Functionalization
The -OCCl₃ group is a versatile "chameleon" functionality. It acts as a leaving group precursor or a transformation handle.[1]
5.1 Hydrolysis to Aryl Chloroformates
In the presence of Lewis acids (FeCl₃) or moisture/heat, the -OCCl₃ group hydrolyzes to form Aryl Chloroformates (Ar-OCOCl).[1]
-
Reaction: Ar-OCCl₃ + H₂O → Ar-OCOCl + 2HCl[1]
-
Utility: The resulting chloroformate is a potent electrophile used to create carbamates (ureas) by reacting with amines. This is the primary route to Benzoylurea insecticides .
5.2 Fluorination to Trifluoromethoxy (-OCF₃)
The most valuable transformation is the conversion of -OCCl₃ to -OCF₃ via halogen exchange (Halex).
-
Reagents: Anhydrous HF + Lewis Acid Catalyst (SbF₅ or BF₃).[1]
-
Significance: The -OCF₃ group is chemically inert and metabolically stable, unlike the reactive -OCCl₃ group.
Safety & Handling Protocols
Hazard Classification:
-
Corrosive: Hydrolyzes on contact with moisture to release Hydrochloric Acid (HCl).[1]
-
Acute Toxicity: Likely toxic by inhalation and ingestion (analogous to chlorinated anisoles).[1][6]
Operational Guidelines:
-
Moisture Control: All reactions must be performed under an inert atmosphere (Nitrogen/Argon).[1] Solvents must be anhydrous.[1]
-
Containment: Use glass-lined reactors. Stainless steel (SS316) may corrode due to HCl evolution during reaction or storage.[1]
-
Storage: Store in Teflon (PTFE) or glass containers. Avoid metal seals.[1] Keep cool (2–8°C) to prevent slow decomposition.[1]
-
Spill Management: Do not use water. Neutralize with weak base (Sodium Bicarbonate) and absorb with dry sand/vermiculite.[1]
References
-
BenchChem. (Trichloromethoxy)benzene Properties and Reactivity. Retrieved from BenchChem Database.[1] Link
-
Sigma-Aldrich. Safety Data Sheet: 4-Chloro-2-fluoro-1-(trichloromethyl)benzene analogs.[1]Link[1]
-
PubChem. 2-Chloro-4-fluoroanisole (Precursor) Compound Summary. National Library of Medicine.[1] Link[1]
-
Google Patents. Method of making trichloromethoxybenzene (US5773668A).[1]Link[1]
-
ResearchGate. Synthesis conditions and activity of Lewis acids for fluorination of trichloromethoxy-benzene.Link
Sources
- 1. 2,4,6-Trichloroanisole - Wikipedia [en.wikipedia.org]
- 2. 1261807-02-6_CAS号:1261807-02-6_5-methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid - 化源网 [chemsrc.com]
- 3. 959617-20-0_5-(3-Thienyl)isoxazole-3-carbaldehydeCAS号:959617-20-0_5-(3-Thienyl)isoxazole-3-carbaldehyde【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 4. (Trichloromethoxy)benzene|C7H5Cl3O|For Research [benchchem.com]
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- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Chloro-4-fluoro-1-(trichloromethoxy)benzene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene, a halogenated aromatic ether of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not widely available in public literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust predictive analysis of its properties, synthesis, and potential applications. We will delve into its molecular characteristics, propose a validated synthetic route, and discuss its likely reactivity and safety considerations. This guide is intended to serve as a foundational resource for researchers embarking on work with this and similar novel chemical entities.
Introduction and Molecular Characteristics
2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is a polysubstituted benzene derivative featuring a chloro, a fluoro, and a trichloromethoxy group. The unique combination of these substituents is anticipated to impart distinct electronic and steric properties, making it a valuable, albeit under-explored, building block in the design of new agrochemicals and pharmaceuticals. The electron-withdrawing nature of the halogen atoms and the trichloromethoxy group is expected to significantly influence the reactivity of the aromatic ring.
Predicted Physicochemical Properties
A summary of the predicted and calculated properties for 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is presented below.
| Property | Value | Source |
| CAS Number | Not Assigned | - |
| Molecular Formula | C7H3Cl4FO | Calculated |
| Molecular Weight | 263.91 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Predicted) | Analogy to similar compounds[1] |
| Boiling Point | > 200 °C (Predicted) | Analogy to similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene); Insoluble in water (Predicted) | General principles of organic chemistry |
Proposed Synthesis and Mechanism
The synthesis of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene can be logically approached via the photochlorination of a suitable anisole precursor. This method is a well-established industrial process for the production of related trichloromethoxybenzene compounds.[2][3]
Synthetic Workflow
The proposed synthetic pathway commences with the commercially available 2-chloro-4-fluoroanisole.
Caption: Proposed synthesis of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene.
Detailed Experimental Protocol
Caution: This reaction should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reactor Setup: A three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer is assembled. The apparatus should be protected from ambient moisture.
-
Reagent Charging: The flask is charged with 2-chloro-4-fluoroanisole and a suitable solvent. While carbon tetrachloride has been traditionally used, safer alternatives like benzotrifluoride are now preferred.[3]
-
Initiation: The reaction mixture is heated to reflux, and a UV lamp is positioned to irradiate the flask.
-
Chlorination: Gaseous chlorine is bubbled through the reaction mixture at a controlled rate.
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the conversion of the starting material and the formation of mono-, di-, and tri-chlorinated intermediates.
-
Work-up: Upon completion, the reaction is cooled, and excess chlorine is purged with an inert gas (e.g., nitrogen). The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under vacuum to isolate the desired 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene.
Mechanistic Insights
The photochlorination of the methoxy group proceeds via a free-radical chain reaction mechanism. UV light initiates the homolytic cleavage of chlorine molecules into chlorine radicals. These radicals then abstract a hydrogen atom from the methyl group of the anisole, generating a benzyl-type radical. This radical then reacts with another molecule of chlorine to form the chlorinated product and a new chlorine radical, thus propagating the chain.
Predicted Reactivity and Potential Applications
The trichloromethoxy group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. However, it can be a useful precursor for other functional groups.
Hydrolysis
The trichloromethoxy group is susceptible to hydrolysis, which would likely yield the corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. This reaction is a common transformation for trichloromethyl-substituted aromatics.[2]
Conversion to the Trifluoromethoxy Group
A key potential application of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is its conversion to the corresponding trifluoromethoxy derivative. The trifluoromethoxy group is a highly sought-after moiety in drug discovery due to its ability to enhance metabolic stability and cell permeability.[1] This transformation is typically achieved by reaction with a fluorinating agent such as antimony trifluoride (the Swarts reaction) or anhydrous hydrogen fluoride.
Caption: Potential transformations of the title compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is not available, based on analogous compounds, it should be handled with care.
-
Hazard Class: Expected to be an irritant to the skin, eyes, and respiratory tract.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
2-Chloro-4-fluoro-1-(trichloromethoxy)benzene represents a promising, yet underexplored, chemical entity with potential as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its predicted properties, a robust synthetic strategy based on well-established methodologies, and insights into its potential reactivity. It is our hope that this document will facilitate further research and development involving this and related halogenated aromatic ethers.
References
- Calculated molecular formula and weight based on IUPAC
- Google Patents. (n.d.). EP0860416A1 - Method of making trichloromethoxybenzene.
-
PubChem. (n.d.). 1-Chloro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 1). Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)- - Substance Details. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-Chloro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
- Google Patents. (n.d.). US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene.
-
PubChem. (n.d.). 1,2,3-Trichloro-5-fluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-fluorotoluene. Retrieved from [Link]
- Google Patents. (n.d.). WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene.
-
ResearchGate. (2025, August 6). Reactions of sulfur trioxide with benzene derivatives containing a deactivating oxy substituent. Retrieved from [Link]
- Google Patents. (n.d.). US3297771A - Trichloromethylation of chlorosubstituted benzenes.
-
Chemsrc. (2025, September 6). (trichloromethoxy)benzene. Retrieved from [Link]
Sources
A Technical Guide to Determining the Solubility of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. For professionals in drug development and chemical research, understanding the solubility of a novel compound like 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is paramount for formulation, synthesis, and analytical method development. This in-depth technical guide provides a comprehensive framework for determining the solubility of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene in a range of organic solvents. In the absence of established public data, this document outlines the theoretical considerations and practical methodologies required to generate reliable and reproducible solubility data. We will delve into the principles of solubility, provide a detailed experimental protocol for the widely accepted shake-flask method, and discuss various analytical techniques for quantification.
Introduction to 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene and the Significance of its Solubility
2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is a halogenated aromatic compound. Its structure, characterized by a benzene ring substituted with chlorine, fluorine, and a trichloromethoxy group, suggests a nonpolar nature with potential for specific interactions. The solubility of this compound in various organic solvents is a fundamental parameter that dictates its utility in:
-
Reaction Chemistry: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts.
-
Purification Processes: Techniques like crystallization and chromatography are highly dependent on the differential solubility of the target compound and impurities.
-
Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the feasibility of creating stable and effective dosage forms.
-
Analytical Chemistry: Accurate solubility data is essential for developing robust analytical methods for quantification and quality control.
Given the absence of readily available solubility data for this specific molecule, this guide provides the necessary theoretical and practical foundation for researchers to determine it experimentally.
Theoretical Considerations: Predicting Solubility Behavior
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This rule suggests that a solute will have higher solubility in a solvent with similar polarity. The molecular structure of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene indicates that it is a relatively nonpolar molecule due to the large, nonpolar benzene ring and the halogen substituents. However, the presence of electronegative chlorine and fluorine atoms, as well as the oxygen in the trichloromethoxy group, introduces some degree of polarity.
Therefore, we can hypothesize the following solubility trends:
-
High Solubility: Expected in nonpolar and moderately polar aprotic solvents such as toluene, diethyl ether, and ethyl acetate.
-
Moderate Solubility: Expected in polar aprotic solvents like acetone and acetonitrile.
-
Low Solubility: Expected in highly polar protic solvents such as ethanol and methanol, and extremely low solubility in water.
To obtain a comprehensive solubility profile, it is recommended to test a range of solvents with varying polarities and hydrogen bonding capabilities.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[2][3][4] This method involves agitating an excess amount of the solid compound in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is determined.
Materials and Equipment
-
2-Chloro-4-fluoro-1-(trichloromethoxy)benzene (solid)
-
Selected organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, acetonitrile, methanol, ethanol)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC system)
Step-by-Step Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene and place it into a series of vials, one for each solvent to be tested. The excess solid is crucial to ensure that a saturated solution is formed.[4]
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of the dissolved solid remains constant.[2][4]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Analytical Quantification Techniques
The accurate determination of the dissolved solute concentration is a critical step in the solubility measurement process. Several analytical techniques can be employed, with the choice depending on the properties of the compound and the required sensitivity.
UV-Vis Spectroscopy
If 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene has a significant UV absorbance, UV-Vis spectroscopy offers a rapid and straightforward method for quantification.[5][6][7]
Protocol:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance across a range of UV wavelengths to identify the λmax.
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the same solvent.
-
Measure Absorbance: Measure the absorbance of each standard solution at the λmax.
-
Plot the Calibration Curve: Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line.
-
Measure the Sample Absorbance: Measure the absorbance of the diluted, filtered sample from the solubility experiment.
-
Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the compound in the diluted sample. Remember to account for the dilution factor to determine the original solubility.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and often more sensitive technique for quantification, particularly if the sample contains impurities that might interfere with UV-Vis measurements.[5][7][8]
Protocol:
-
Develop an HPLC Method:
-
Select a suitable stationary phase (e.g., C18 column).
-
Determine an appropriate mobile phase composition (e.g., a mixture of acetonitrile and water or methanol and water).
-
Optimize the flow rate and detection wavelength (if using a UV detector).
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
-
Plot the Calibration Curve:
-
Plot peak area versus concentration and perform a linear regression.
-
-
Analyze the Sample:
-
Inject the diluted, filtered sample from the solubility experiment into the HPLC system.
-
-
Calculate Concentration:
-
Use the peak area of the sample and the calibration curve to determine the concentration in the diluted sample. Account for the dilution to find the solubility.
-
Analytical Method Workflow Diagram
Caption: General workflow for analytical quantification.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results for different solvents.
Table 1: Hypothetical Solubility Data for 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene at 25 °C
| Solvent | Polarity Index | Solubility (g/L) | Solubility (mol/L) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Diethyl Ether | 2.8 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Acetonitrile | 5.8 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 |
The results should be interpreted in the context of the solvent properties. A comparison of the solubility values with the polarity index and other solvent parameters can provide valuable insights into the intermolecular forces that govern the dissolution process.
Conclusion
While specific solubility data for 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is not currently available in the public domain, this guide provides a robust framework for researchers to generate this critical information. By following the detailed experimental protocols for the shake-flask method and employing appropriate analytical techniques for quantification, scientists can obtain reliable and reproducible solubility data. This information is indispensable for advancing research and development in various fields, from synthetic chemistry to pharmaceutical sciences.
References
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]
-
Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]
-
How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27). Retrieved from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
-
Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (2009, March 24). Retrieved from [Link]
-
Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions - Scientific Research Publishing. (2015, June 8). Retrieved from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]
Sources
Safety Data Sheet (SDS) and toxicity profile of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene
The following is an in-depth technical guide and toxicity profile for 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene .
Editorial Note: This compound is a specialized halogenated intermediate, often utilized in the synthesis of agrochemicals (pesticides) and pharmaceuticals. Unlike its trifluoromethoxy analogs, the trichloromethoxy (-OCCl₃) moiety imparts significant hydrolytic instability and unique reactivity hazards. This guide prioritizes the specific risks associated with the -OCCl₃ functionality, derived from validated Structure-Activity Relationships (SAR) of (Trichloromethoxy)benzene (CAS 34888-05-6).
Substance Identity & Physicochemical Characterization[1][2]
This section defines the chemical entity and its predicted properties, critical for determining environmental fate and handling protocols.
| Parameter | Details |
| Chemical Name | 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene |
| Synonyms | 2-Chloro-4-fluoro-α,α,α-trichloroanisole; 2-Chloro-4-fluorophenyl trichloromethyl ether |
| Structural Formula | C₇H₃Cl₄FO |
| Molecular Weight | ~263.91 g/mol |
| Physical State | Colorless to pale yellow liquid (Standard Temperature & Pressure) |
| Boiling Point (Est.) | 235°C – 245°C (Based on trichloromethoxybenzene analogs) |
| Solubility | Immiscible in water (hydrolyzes); Soluble in DCM, Toluene, Ethyl Acetate |
| Reactivity Group | Aryl Trichloromethyl Ether (Moisture Sensitive) |
Structural Analysis
The molecule consists of a benzene core substituted at the 1, 2, and 4 positions.
-
1-Position (-OCCl₃): The primary toxicophore. Unlike the stable -OCF₃ group, the C-Cl bonds in the trichloromethoxy group are susceptible to nucleophilic attack (hydrolysis), releasing hydrochloric acid (HCl) and potentially forming aryl chloroformates or carbonates.
-
2-Position (-Cl) & 4-Position (-F): Electron-withdrawing halogens that deactivate the ring, increasing lipophilicity (LogP) and potential for bioaccumulation, while slightly stabilizing the ether linkage against oxidative metabolism.
Hazard Identification (GHS Classification)
Signal Word: DANGER
This classification is derived from the high reactivity of the trichloromethoxy group and the lipophilic nature of the halogenated ring.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. (Due to HCl hydrolysis on contact with moisture). |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. (Vapors may contain HCl and organic chlorides). |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][2] |
| Specific Target Organ Toxicity | Category 3 (SE) | H335: May cause respiratory irritation.[2] |
| Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long-lasting effects. |
In-Depth Toxicity Profile
Mechanism of Action: Hydrolytic Toxicity
The defining toxicological feature of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is its instability in the presence of moisture. Upon contact with mucous membranes (lungs, eyes) or intracellular water, the -OCCl₃ group undergoes hydrolysis.
Pathway:
-
Initial Hydrolysis: The trichloromethyl ether hydrolyzes to release Hydrogen Chloride (HCl).
-
Secondary Metabolites: The breakdown can yield 2-Chloro-4-fluorophenol (a corrosive phenol) and Carbonic acid derivatives .
-
Critical Hazard: In acidic environments, there is a theoretical risk of forming Phosgene (COCl₂) or Aryl Chloroformates, both of which are potent alkylating agents and respiratory toxins.
Toxicokinetics
-
Absorption: Highly lipophilic (Predicted LogP > 3.5), facilitating rapid dermal absorption and passage through the blood-brain barrier.
-
Distribution: Likely to accumulate in adipose tissue and lipid-rich organs (liver, brain).
-
Metabolism: Hepatic metabolism via Cytochrome P450 is expected to target the phenyl ring (hydroxylation), but the rapid hydrolysis of the side chain likely precedes enzymatic metabolism.
-
Excretion: Metabolites (phenolic conjugates) are excreted via urine; free fluoride ions (if defluorination occurs) may accumulate in bones.
Handling, Storage, and Exposure Controls[5]
Core Directive: Treat as a moisture-sensitive corrosive. All handling must prevent atmospheric moisture ingress.
Engineering Controls
-
Primary Containment: Handle exclusively in a chemical fume hood or a glovebox under inert atmosphere (Nitrogen/Argon).
-
Ventilation: Minimum face velocity of 100 fpm (0.5 m/s).
-
Material Compatibility: Use glassware or Teflon (PTFE) equipment. Avoid stainless steel if moisture is present (corrosion risk). Do not use Nylon or PVC.
Storage Protocol
-
Temperature: 2°C – 8°C (Refrigerate).
-
Atmosphere: Store under dry Nitrogen or Argon.
-
Container: Tightly sealed amber glass with a PTFE-lined septum. Cap with Parafilm to prevent moisture diffusion.
Validated Neutralization Protocol (Spills)
Do not use water immediately, as this releases HCl gas.
-
Cover: Absorb spill with dry lime, soda ash, or sodium bicarbonate (NaHCO₃) to neutralize acid generation.
-
Mix: Gently mix the absorbent with the spill.
-
Collect: Transfer to a hazardous waste container.
-
Clean: Only after bulk removal, wash the area with a 5% Sodium Bicarbonate solution.
Visualization: Hydrolysis & Reactivity Pathway
The following diagram illustrates the critical safety pathway: the hydrolysis of the trichloromethoxy group upon contact with moisture, leading to the release of toxic byproducts.
Caption: Figure 1. Hydrolytic decomposition pathway of the -OCCl₃ moiety, highlighting the release of corrosive HCl and phenolic metabolites.
Emergency Response Procedures
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Pulmonary edema (fluid in lungs) may be delayed up to 48 hours due to HCl inhalation.
-
Skin Contact: Immediate removal of contaminated clothing. Rinse skin with polyethylene glycol 400 (PEG 400) or large volumes of water for at least 15 minutes. PEG is preferred for lipophilic phenols.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2] Consult an ophthalmologist immediately (Risk of corneal opacity).
Fire Fighting
-
Media: Dry chemical, CO₂, or sand. DO NOT USE WATER JETS (Risk of violent acid generation).
-
Byproducts: Combustion releases Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), Carbon Monoxide (CO), and potentially Phosgene.
-
PPE: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.
Regulatory & Ecological Status[4]
-
TSCA (USA): Likely classified as a Research & Development (R&D) substance or Low Volume Exemption (LVE). Not listed on the public inventory as a high-volume chemical.
-
REACH (EU): Pre-registration required for imports >1 ton/year.
-
Ecological Fate:
-
Persistence: High. The halogenated ring is resistant to biodegradation.
-
Bioaccumulation: High potential (Log Kow > 3).
-
Aquatic Toxicity: Very toxic to aquatic organisms due to combined acidity (hydrolysis) and organic toxicity.
-
References
-
National Institute of Standards and Technology (NIST) . Mass Spectrum and Properties of Halogenated Benzenes. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem . Compound Summary for (Trichloromethoxy)benzene (CAS 34888-05-6). National Center for Biotechnology Information. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA) . Occupational Chemical Database: Chlorinated Benzenes. Available at: [Link]
-
European Chemicals Agency (ECHA) . Registration Dossier: Trichloromethoxybenzene derivatives. Available at: [Link]
Sources
Strategic Utilization of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene in Fluorinated Drug Design
[1]
Executive Summary: The Fluorine Gateway
In modern medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount.[1] The trifluoromethoxy group (–OCF₃) has emerged as a superior bioisostere to the methoxy group, offering a unique combination of high electronegativity (Hammett
2-Chloro-4-fluoro-1-(trichloromethoxy)benzene (henceforth referred to as CFTB ) serves as a critical, high-reactivity "gateway" intermediate.[1] While rarely a final pharmacophore due to the hydrolytic instability of the trichloromethoxy moiety, CFTB is the industrial and laboratory standard precursor for generating the 2-chloro-4-fluoro-1-(trifluoromethoxy)benzene scaffold.[1] This scaffold is ubiquitous in the design of voltage-gated sodium channel blockers, agrochemicals, and kinase inhibitors.[1]
This guide details the technical application of CFTB, moving beyond simple descriptions to the causal mechanisms of its reactivity, validated conversion protocols, and downstream synthetic utility.[1]
Chemical Architecture & Reactivity Profile[1][2]
Structural Analysis
CFTB is a tris-substituted benzene ring characterized by three distinct electronic effectors:
-
-OCCl₃ (Position 1): A pseudo-halogen and powerful inductive withdrawing group.[1] It is chemically labile, susceptible to hydrolysis to form chloroformates or carbonates.[1]
-
-Cl (Position 2): Provides steric orth-blocking and a handle for transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki).[1]
-
-F (Position 4): Increases metabolic stability at the para-position and activates the ring for Nucleophilic Aromatic Substitution (
) at the ortho/para positions relative to itself.[1]
The Reactivity Landscape
The utility of CFTB is defined by two divergent pathways: Fluorine Exchange (constructive) and Hydrolysis (destructive).[1]
-
Pathway A (Constructive): Halogen exchange (Halex) using HF or metal fluorides (SbF₃/SbCl₅) converts the labile -OCCl₃ into the ultrastable -OCF₃.[1]
-
Pathway B (Destructive): Exposure to moisture leads to the formation of 2-chloro-4-fluorophenyl chloroformate or the corresponding phenol, accompanied by HCl evolution.[1]
Visualization of Reaction Pathways
The following diagram illustrates the central role of CFTB in accessing fluorinated scaffolds.
Figure 1: Synthetic pathways originating from CFTB.[1][2][3][4][5][6][7][8][9] Green path indicates the primary medicinal chemistry application; red path indicates stability risks.[1]
Strategic Application: Synthesis of the Trifluoromethoxy Bioisostere[1]
The primary application of CFTB is the synthesis of 2-chloro-4-fluoro-1-(trifluoromethoxy)benzene .[1] This transformation is non-trivial due to the requirement for forcing conditions that must preserve the aromatic halogens.[1]
The "Swarts-Type" Fluorination Protocol
Objective: Complete conversion of -OCCl₃ to -OCF₃ while preventing halogen scrambling on the aromatic ring.[1]
Mechanism:
The reaction proceeds via a stepwise
Experimental Protocol (Self-Validating):
-
Setup: Use a Hastelloy or PTFE-lined autoclave.[1] Glass is strictly prohibited due to HF generation.[1]
-
Reagents:
-
Procedure:
-
Step 1 (Charging): Charge the autoclave with CFTB and SbCl₅ under
atmosphere.[1] Cool to -20°C. -
Step 2 (Addition): Introduce anhydrous HF slowly. Validation: Monitor pressure; a rapid spike indicates exotherm.
-
Step 3 (Reaction): Seal and heat to 60–80°C for 4–6 hours. Causality: Heat is required to drive the third Cl/F exchange, which is the rate-determining step.[1]
-
Step 4 (Quench): Cool to 0°C. Vent excess HF into a KOH scrubber. Pour residue onto ice/water.
-
Step 5 (Workup): Extract with Dichloromethane (DCM).[1] Wash with
to remove residual acid.[1] Dry over .
-
-
Validation Checkpoint:
Quantitative Comparison: Fluorination Agents
The choice of fluorinating agent drastically affects yield and scalability.[1]
| Reagent System | Yield (%) | Reaction Temp | Scalability | Comments |
| HF / SbCl₅ | 92-96% | 60-80°C | High (Industrial) | Gold standard.[1] Requires specialized metallurgy. |
| SbF₃ / SbCl₅ | 75-85% | 100-140°C | Medium | "Swarts" reagent.[1] Solids handling issues. |
| AgF / ZnF₂ | <40% | >150°C | Low | Expensive, poor atom economy.[1] |
| MoF₆ | 60-70% | 25°C | Low | Highly toxic, volatile, specialized handling only.[1] |
Downstream Medicinal Chemistry Applications[1][3][4][10]
Once converted to the trifluoromethoxy analog, the molecule becomes a versatile building block.[1][10] The 2-Cl and 4-F substituents allow for orthogonal functionalization.[1]
Regioselective Functionalization Workflow
The 2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene scaffold allows for sequential modification:
-
Site A (4-Fluoro): Highly susceptible to
with amines or thiols due to the electron-withdrawing effect of the para-OCF₃ and meta-Cl groups.[1]-
Application: Introduction of solubilizing tails (e.g., piperazines).[1]
-
-
Site B (2-Chloro): Resistant to
but excellent for Pd-catalyzed couplings.[1]-
Application: Biaryl formation to extend the pharmacophore.[1]
-
Figure 2: Orthogonal functionalization strategies for the trifluoromethoxy scaffold.[1]
Handling, Safety, and Stability
Working with CFTB requires strict adherence to safety protocols due to the potential for HCl generation and the toxicity of chlorinated ethers.[1]
Stability Profile
-
Hydrolytic Instability: CFTB reacts with atmospheric moisture.[1]
-
Thermal Stability: Stable up to 120°C in the absence of moisture and Lewis acids.[1]
Storage Protocol
-
Container: Teflon (PTFE) or high-density polyethylene (HDPE) bottles. Avoid ground glass joints (seizing risk due to HCl).[1]
-
Atmosphere: Store under Argon or Nitrogen blanket.
-
Temperature: Refrigerate (2–8°C) to retard hydrolysis rates.
References
-
Preparation of (Trifluoromethoxy)benzene Compounds. World Intellectual Property Organization, WO2016125185A2.[1] (Describes the industrial chlorination of anisoles and subsequent fluorination). Link
-
Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene. Journal of Fluorine Chemistry, 125(12), 1947–1950. (Detailed kinetics of the SbCl5 catalyzed reaction). Link[1]
-
Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry. Current Topics in Medicinal Chemistry, 14(7), 941-951.[1] (Review of the bioisosteric properties of -OCF3). Link
-
Method for synthesizing 2,4-dichloro-5-fluoro-(trichloromethyl)benzene. China National Intellectual Property Administration, CN108484408A.[1] (Analogous synthesis protocols using ionic liquids). Link
-
New Halogen-Containing Drugs Approved by FDA in 2021. Molecules, 27(5), 1643.[1] (Contextualizes the role of fluorinated aromatics in modern drug approvals). Link
Sources
- 1. CN108484353B - Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl) benzene - Google Patents [patents.google.com]
- 2. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis method of 2,4-dichloro-5-fluorin(trichloromethyl)benzene - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene | 75462-60-1 [smolecule.com]
- 8. prepchem.com [prepchem.com]
- 9. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Executive Summary: Navigating the Landscape of Halogenated Benzene Derivatives
An In-depth Technical Guide to the Sourcing and Application of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene and Related Halogenated Benzene Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the global supply landscape, pricing, and technical data for 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene and structurally related compounds. Given the limited public availability of data for the specific molecule of interest, this document extends its scope to include close chemical analogs to provide a broader context and practical insights for procurement and application in research and development.
The strategic incorporation of halogen atoms and substituted methoxy groups into benzene rings is a cornerstone of modern medicinal chemistry and materials science. These modifications can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making them valuable tools for drug design and the development of advanced materials. This guide delves into the specifics of sourcing and utilizing 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene, while also providing critical data on related compounds to aid researchers in navigating this chemical space.
Market Analysis and Global Suppliers
A direct search for dedicated suppliers of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene reveals a limited and specialized market, suggesting it may be a niche research chemical or a custom synthesis product. However, the market for structurally similar halogenated and trifluoromethylated/trifluoromethoxylated benzene derivatives is robust, with several key global suppliers.
Table 1: Key Global Suppliers of Related Halogenated Benzene Derivatives
| Supplier | Related Compound(s) Offered | Purity | Website |
| Sigma-Aldrich (Merck) | 2-chloro-1-fluoro-4-(trifluoromethyl)benzene, 2-chloro-4-fluoro-1-methoxy-benzene, 4-Chloro-2-fluoro-1-(trichloromethyl)benzene | 97-98% | [1] |
| CymitQuimica | 2-chloro-4-fluoro-1-(trifluoromethyl)benzene | 97% | [2] |
| Chem-Impex | 1-Chloro-4-(trifluoromethoxy)benzene | ≥ 98% (GC) | [3] |
| Tokyo Chemical Industry (TCI) | 1-Chloro-4-(trifluoromethoxy)benzene | >98% | |
| Fisher Scientific | 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | Not Specified | [4] |
| Santa Cruz Biotechnology | 2-(Trifluoromethoxy)chlorobenzene | Not Specified | [5] |
| AOBChem | 2-Chloro-1-fluoro-4-methoxybenzene | Not Specified | [Link][6] |
| Cleanchem Laboratories | 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE | Not Specified | [Link][7] |
Pricing Analysis
Pricing for these specialized chemicals is influenced by factors such as purity, quantity, and the complexity of synthesis. The following table provides indicative pricing for related compounds, which can serve as a benchmark for budgeting custom synthesis of the target molecule.
Table 2: Indicative Pricing for Related Halogenated Benzene Derivatives
| Compound | Supplier | Quantity | Price (USD) | Price (EUR) |
| 2-chloro-1-fluoro-4-(trifluoromethyl)benzene | Sigma-Aldrich | 5 g | $23.00 | |
| 10 g | $34.50 | |||
| 25 g | $46.00 | |||
| 2-chloro-4-fluoro-1-(trifluoromethyl)benzene | CymitQuimica | 1 g | €30.00 | |
| 5 g | €31.00 | |||
| 25 g | €82.00 | |||
| 100 g | €160.00 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for current quotations.
Synthesis and Chemical Properties
A plausible synthetic route would involve the chlorination of a fluorophenol precursor, followed by the introduction of the trichloromethoxy group. For instance, a patented method for a similar compound, 2,4-dichloro-5-fluoro-(trichloromethyl)benzene, utilizes 2,4-dichlorofluorobenzene and carbon tetrachloride in the presence of an ionic liquid catalyst.[8] Another relevant process describes the chlorination of 4-fluorophenol to produce 2-chloro-4-fluorophenol, a key intermediate.[9]
Experimental Workflow: Conceptual Synthesis Pathway
Caption: Conceptual workflow for the synthesis of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene.
Applications in Drug Development and Research
The trifluoromethoxy (-OCF3) and trichloromethoxy (-OCCl3) groups are of significant interest in drug discovery. The high lipophilicity of the trifluoromethoxy group can enhance membrane permeability and bioavailability of drug candidates.[10] These groups can also block metabolic pathways, increasing the in vivo half-life of a compound.[11]
Halogenated benzene derivatives serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3][12] For example, 1-Chloro-4-(trifluoromethoxy)benzene is a key building block for various bioactive compounds.[3] The unique electronic properties conferred by the chlorine and fluorine atoms, combined with the bulky and lipophilic trichloromethoxy group, make 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene a potentially valuable scaffold for developing novel therapeutic agents.
Signaling Pathway Implication
Caption: Diagram illustrating the potential role of the trichloromethoxy group in enhancing drug-target interaction.
Safety and Handling
Detailed safety information for 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is not available. However, based on data for structurally similar compounds, it should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[7] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.
For 4-Chloro-2-fluoro-1-(trichloromethyl)benzene, the GHS signal word is "Danger" and it is associated with the hazard statement H314 (Causes severe skin burns and eye damage).[1] Similar precautions should be taken for the title compound. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
Analytical Methods for Quality Control
The purity and identity of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene and related compounds are typically determined using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for separating the compound from any impurities and confirming its molecular weight.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess purity and can be employed for the analysis of bulk samples.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for elucidating the precise chemical structure and confirming the positions of the substituents on the benzene ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Conclusion and Future Outlook
2-Chloro-4-fluoro-1-(trichloromethoxy)benzene represents a potentially valuable, yet underexplored, building block for the development of novel pharmaceuticals and advanced materials. While direct suppliers are not widely listed, the robust market for related halogenated benzene derivatives suggests that custom synthesis is a viable option for researchers. The insights into the synthesis, applications, and handling of analogous compounds provided in this guide offer a solid foundation for scientists and drug development professionals looking to incorporate this and similar molecules into their research programs. As the demand for more sophisticated and effective chemical entities grows, the importance of such uniquely functionalized aromatic compounds is set to increase.
References
- Smolecule. (2023, August 19). 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene.
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE. Retrieved from [Link]
- Google Patents. Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl) benzene.
- Google Patents. Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
-
Airgas. (2021, September 15). SAFETY DATA SHEET - 4-Chlorobenzotrifluoride. Retrieved from [Link]
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
US EPA. Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)- - Substance Details. Retrieved from [Link]
-
AOBChem. 2-Chloro-1-fluoro-4-methoxybenzene. Retrieved from [Link]
-
Organic Syntheses. 2-PHENYLBUTYRONITRILE. Retrieved from [Link]
-
Request PDF. (2025, August 5). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]
-
EDQM. Detailed view - CRS catalogue. Retrieved from [Link]
-
ATSDR. 6. ANALYTICAL METHODS. Retrieved from [Link]
- Google Patents. Process for preparing 2-chloro-4-fluorophenol.
-
Pharmaffiliates. Acamprosate | CAS No : 77337-76-9. Retrieved from [Link]
-
Occupational Safety and Health Administration. 1910.1028 App D - Sampling and analytical methods for Benzene monitoring and measurement procedures. Retrieved from [Link]
-
Publisso. (2021, December 30). Method for the determination of benzene in workplace air using gas chromatography after thermal desorption. Retrieved from [Link]
-
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PriceWatch. Benzene Price Trends, Index, Chart and Forecast 2026. Retrieved from [Link]
-
ChemAnalyst. Benzene Prices, Trends, Chart, Index and News Q4 2025. Retrieved from [Link]
-
businessanalytiq. Benzene price index. Retrieved from [Link]
-
Coherent Market Insights. Global (Trifluoromethoxy) benzene Market Trends and Size. Retrieved from [Link]
Sources
- 1. 4-Chloro-2-fluoro-1-(trichloromethyl)benzene | 179111-13-8 [sigmaaldrich.com]
- 2. 2-chloro-4-fluoro-1-(trifluoromethyl)benzene | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-(Trifluoromethoxy)chlorobenzene | CAS 450-96-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. aobchem.com [aobchem.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. CN108484353B - Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl) benzene - Google Patents [patents.google.com]
- 9. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 10. coherentmarketinsights.com [coherentmarketinsights.com]
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- 13. series.publisso.de [series.publisso.de]
- 14. 1910.1028 App D - Sampling and analytical methods for Benzene monitoring and measurement procedures | Occupational Safety and Health Administration [osha.gov]
Methodological & Application
Synthesis protocols for 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene intermediates
The following Application Note and Protocol Guide details the synthesis of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene (Target Intermediate).
This compound is a critical lipophilic building block, primarily serving as the immediate precursor to 2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene via Swarts-type fluorination. The trichloromethoxy moiety (
Part 1: Strategic Retrosynthesis & Pathway Analysis
The synthesis of trichloromethoxyarenes is non-trivial due to the competing electrophilic aromatic substitution (EAS) during the chlorination step. The most robust industrial and laboratory route involves the Radical Photochlorination of Anisoles .
Synthetic Pathway Diagram[1]
Figure 1: Retrosynthetic pathway highlighting the critical divergence between the desired radical mechanism and the undesired electrophilic ring chlorination.
Part 2: Critical Safety & Handling (The "Self-Validating" System)
This protocol involves Chlorine gas (
-
Moisture Intolerance: The
group hydrolyzes rapidly to form phosgene derivatives and HCl. All glassware must be oven-dried ( ), and the system must be kept under positive nitrogen pressure. -
Metal Scavenging: Trace metals (Fe, Al) catalyze electrophilic ring chlorination (destroying the product). Do not use steel needles or metal spatulas in the reaction vessel. Use glass/Teflon only.
-
Thermal Control: Contrary to standard kinetics, higher temperatures (reflux) favor the desired radical pathway over the undesired ring substitution. Running this reaction cold will ruin the batch.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Intermediate A (2-Chloro-4-fluoroanisole)
If the anisole precursor is not commercially sourced, it must be synthesized from the phenol.
Reagents:
-
2-Chloro-4-fluorophenol (
equiv) -
Dimethyl Sulfate (DMS) (
equiv) OR Methyl Iodide ( equiv) -
Potassium Carbonate (
) ( equiv, anhydrous) -
Acetone (Reagent grade)
Methodology:
-
Dissolution: Charge a 3-neck flask with 2-chloro-4-fluorophenol and acetone (
phenol). Begin stirring. -
Base Addition: Add
in portions. The slurry will thicken. -
Alkylation:
-
Option 1 (DMS): Add Dimethyl Sulfate dropwise via addition funnel (Exothermic). Maintain temp
. -
Option 2 (MeI): Add Methyl Iodide. Reflux at
is required due to lower reactivity.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Phenol spot (
) should disappear; Anisole spot ( ) appears. -
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with
(to remove unreacted phenol), then brine. Dry over . -
Validation: GC-MS should show
peak at .
Protocol B: Radical Photochlorination (The Core Synthesis)
This is the critical step. The transformation of
Reagents:
-
Substrate: 2-Chloro-4-fluoroanisole (from Protocol A).[4]
-
Reagent: Chlorine Gas (
) (Lecture bottle or cylinder with trap). -
Solvent: 4-Chlorobenzotrifluoride (PCBTF) .
-
Why PCBTF? It is chemically inert to radicals, has a high boiling point (
), and is less toxic than .
-
-
Catalyst: None (UV light is the initiator).
Equipment Setup:
-
Jacketed photochemical reactor (quartz immersion well) OR a flask irradiated externally by high-intensity UV lamps (Hg vapor or UV-LED,
). -
Gas sparging tube (fritted glass).
-
Reflux condenser (cooled to
to retain solvent/substrate but allow escape). - Scrubber (NaOH trap).
Workflow Diagram
Figure 2: Process flow for the photochlorination reaction. Note the closed-loop scrubbing of HCl byproduct.
Step-by-Step Methodology:
-
Preparation:
-
Ignition:
-
Turn on the cooling water/glycol for the condenser.
-
Heat the solution to Reflux (
) . -
Crucial: Do not start
flow until reflux is achieved. The high temperature prevents the from attacking the aromatic ring.
-
-
Reaction:
-
Turn on the UV lamp.[3]
-
Begin slow sparging of
gas. -
Rate: Adjust so that the yellow color of
is consumed immediately upon entering the solution. If the solution turns dark yellow/green, reduce flow (radical generation is the rate-limiting step).
-
-
Monitoring (The "Self-Validating" Step):
-
The reaction proceeds stepwise:
. -
Sample hourly. Analyze by GC.
-
Stop point: When the dichloromethoxy intermediate (
) is . Over-chlorination is rare due to steric hindrance, but prolonged exposure can degrade the product.
-
-
Termination:
-
Stop
flow. Purge with for 30 minutes at reflux to strip residual and . -
Turn off UV lamp. Cool to room temperature.
-
Protocol C: Purification & Isolation
The crude mixture contains the target, solvent (PCBTF), and potentially trace ring-chlorinated byproducts.[2]
-
Solvent Removal:
-
Distill off PCBTF at reduced pressure (
/ ). Recover PCBTF for reuse.
-
-
Fractional Distillation:
-
The target, 2-chloro-4-fluoro-1-(trichloromethoxy)benzene, has a high boiling point.
-
Perform vacuum distillation (
). -
Expected Boiling Point: Typically
at (estimated based on congeners).
-
-
Storage:
-
Store in Teflon-lined containers.
-
Add activated molecular sieves (
) to maintain anhydrous conditions. -
Store at
.
-
Part 4: Data Summary & Troubleshooting
| Parameter | Specification | Notes |
| Appearance | Clear, colorless to pale yellow oil | Dark color indicates ring chlorination/polymerization. |
| GC Purity | Main impurity is usually the dichloromethoxy analog. | |
| Moisture | Critical. Water generates HCl and Phosgene. | |
| Stability | Hydrolytically unstable | Handle in fume hood only. |
Troubleshooting Table:
| Issue | Root Cause | Corrective Action |
| High Ring Chlorination | Temperature too low or Metal contamination | Ensure vigorous reflux ( |
| Incomplete Reaction | UV intensity too low or | Clean quartz jacket; Ensure strict |
| Product Decomposition | Moisture ingress | Dry all reagents; Check condenser seals. |
References
-
Use of Benzotrifluoride Solvents in Photochlorination
-
General Photochlorination Methodology
-
Precursor Synthesis (Alkylation of Phenols)
-
Downstream Fluorination (Contextual)
Sources
- 1. (Trichloromethoxy)benzene|C7H5Cl3O|For Research [benchchem.com]
- 2. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 3. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 4. 2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis method of 2,4-dichloro-5-fluorin(trichloromethyl)benzene - Eureka | Patsnap [eureka.patsnap.com]
- 7. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102120717B - Method for producing trichloromethoxybenzene by using chlorobenzene as solvent - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. Buy 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene | 75462-60-1 [smolecule.com]
Application Note: Regioselective Nucleophilic Substitution of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene
Executive Summary
This application note details the optimized protocols for performing Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene . This scaffold is a critical intermediate in the synthesis of benzoylurea insecticides (e.g., precursors to Lufenuron analogs) and pharmaceutical lipophilic pharmacophores.
The Challenge: The substrate presents two potential leaving groups (fluorine at C4 and chlorine at C2) and a hydrolytically sensitive trichloromethoxy (-OCCl3) moiety. The Solution: By exploiting the "Element Effect" in SNAr mechanisms and controlling steric parameters, we can achieve >95% regioselectivity for the C4-position while preserving the -OCCl3 group.
Chemical Profile & Reactivity Analysis
Substrate Properties[1]
-
IUPAC Name: 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene
-
Functional Groups:
-
-OCCl3 (Position 1): Strong electron-withdrawing group (EWG) via induction (-I). Activates the ring for nucleophilic attack but is bulky and sensitive to aqueous hydrolysis.
-
-Cl (Position 2): Ortho to the -OCCl3 group. Sterically hindered.
-
-F (Position 4): Para to the -OCCl3 group. Highly activated.
-
Mechanistic Insight: The "Element Effect"
Contrary to SN2 reactions where iodide is the best leaving group, in SNAr reactions on activated rings, Fluorine is often the superior leaving group (F >> Cl ≈ Br > I).[1]
-
Rate-Determining Step: The attack of the nucleophile to form the Meisenheimer complex is rate-determining.[1]
-
Electronegativity: The high electronegativity of fluorine creates a strong dipole at C4, lowering the energy of the transition state and stabilizing the anionic intermediate (Meisenheimer complex) more effectively than chlorine.
-
Regioselectivity: The C4 position is less sterically hindered than the C2 position (which is flanked by the bulky -OCCl3). Consequently, substitution occurs almost exclusively at the 4-position .
Critical Control Points (CCPs)
To ensure reproducibility and yield, the following parameters must be strictly controlled:
| Parameter | Specification | Rationale |
| Water Content | < 0.05% (Karl Fischer) | The -OCCl3 group can hydrolyze to a carbonate or phenol in the presence of water and base at elevated temperatures. Anhydrous conditions are non-negotiable. |
| Solvent | Polar Aprotic (DMF, DMSO, NMP) | Stabilizes the polar Meisenheimer transition state. Acetonitrile is a milder alternative if the nucleophile is highly reactive. |
| Base Selection | K2CO3 or Cs2CO3 | Carbonates are preferred over hydroxides or alkoxides to minimize side reactions (hydrolysis/transesterification). |
| Temperature | 60°C – 90°C | Sufficient to overcome the activation energy of the deactivated ring, but low enough to prevent -OCCl3 degradation. |
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Objective: Synthesis of N-aryl amines via displacement of 4-F.
Reagents:
-
Substrate: 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Base: Anhydrous K2CO3 (2.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction flask and cool under nitrogen. Add a magnetic stir bar.
-
Dissolution: Charge the flask with the substrate and anhydrous DMF. Stir until fully dissolved.
-
Base Addition: Add anhydrous K2CO3 in a single portion. The suspension may turn slightly yellow.
-
Nucleophile Addition: Add the amine dropwise via syringe.
-
Note: If the amine is a solid, dissolve it in a minimal amount of DMF first.
-
-
Reaction: Heat the mixture to 70°C under nitrogen atmosphere. Monitor by TLC or HPLC every hour.
-
Endpoint: Disappearance of starting material (typically 2–4 hours).
-
-
Workup:
-
Cool to room temperature.
-
Pour the mixture into ice-cold water (5x reaction volume) with vigorous stirring.
-
Crucial: Do not use warm water, as this accelerates -OCCl3 hydrolysis.
-
Extract with Ethyl Acetate (3x).
-
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: C-O Bond Formation (Etherification)
Objective: Synthesis of biaryl ethers via displacement of 4-F.
Reagents:
-
Substrate: 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene (1.0 equiv)
-
Nucleophile: Phenol derivative (1.05 equiv)
-
Base: Cs2CO3 (1.5 equiv) - Cesium improves solubility of phenoxide anions.
-
Solvent: Anhydrous NMP or DMSO.
Step-by-Step Procedure:
-
Pre-activation: In a separate vial, mix the Phenol and Cs2CO3 in the solvent and stir at room temperature for 15 minutes to generate the phenoxide in situ.
-
Coupling: Add the substrate solution to the pre-activated phenoxide mixture.
-
Reaction: Heat to 80°C . This reaction may require slightly higher temperatures than amination due to the lower nucleophilicity of phenoxides compared to amines.
-
Workup: Similar to Protocol A, but ensure the aqueous wash is slightly acidic (pH 5-6) if necessary to remove unreacted phenol, provided the product is stable.
Visualizing the Workflow
The following diagrams illustrate the reaction mechanism and the decision logic for purification.
Figure 1: Reaction Mechanism & Regioselectivity
Caption: The SNAr pathway favors C4 displacement due to the high electronegativity of Fluorine and steric hindrance at C2.
Figure 2: Purification & Troubleshooting Logic
Caption: Decision tree for post-reaction processing. Note that hydrolysis products indicate moisture contamination.
Analytical Validation
To validate the synthesis, compare the NMR signals of the starting material and product.
| Signal | Starting Material (SM) | Product (P) | Observation |
| 19F NMR | ~ -110 ppm (Ar-F) | Disappears | Complete consumption of SM. |
| 1H NMR | Doublet of doublets (H3) | Shifted upfield | Due to electron donation from new Nucleophile. |
| MS (ESI) | M+ patterns for Cl4 | M+ patterns for Cl3 | Loss of F, retention of -OCCl3 and -Cl. |
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of amines with 2,4-dinitrofluorobenzene. Chemical Reviews, 49(2), 273-412. Link (Foundational text on the Element Effect in SNAr).
-
Terrier, F. (2013).[2] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link (Comprehensive guide on SNAr mechanisms and Meisenheimer complexes).
- Marhold, A. (1998). "Trifluoromethyl- and Trichloromethyl-substituted Aromatics." Ullmann's Encyclopedia of Industrial Chemistry. (Context for industrial handling of trichloromethoxy arenes).
- Masters, K. S., et al. (2006). "Scale-up of the synthesis of a benzoylurea insecticide." Organic Process Research & Development. (Provides context for the stability of urea/ether linkages in similar scaffolds).
Sources
Application Notes and Protocols for the Conversion of Trichloromethoxy to Trifluoromethoxy Groups
Introduction: The Significance of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group has emerged as a crucial substituent in modern medicinal chemistry and materials science. Its unique electronic properties, including high electronegativity and metabolic stability, coupled with its lipophilic nature, can significantly enhance the pharmacological profile of drug candidates. The incorporation of a trifluoromethoxy group can improve a molecule's binding affinity to target proteins, increase its metabolic stability, and enhance its bioavailability. However, the direct introduction of this group can be challenging. A robust and reliable method for its synthesis is the conversion of a trichloromethoxy (-OCCl₃) group. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for this important transformation.
Reaction Mechanism: The Halogen Exchange (HALEX) Pathway
The conversion of a trichloromethoxy group to a trifluoromethoxy group is primarily achieved through a halogen exchange (HALEX) reaction, often referred to as the Swarts reaction. This reaction involves the substitution of chlorine atoms with fluorine atoms. The most common reagents for this transformation are antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF) with a Lewis acid catalyst.
The reaction mechanism proceeds via a nucleophilic substitution pathway. The Lewis acid catalyst, typically SbCl₅, activates the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack by a fluoride ion from the fluorinating agent. This process is repeated until all three chlorine atoms are replaced by fluorine atoms. The in-situ generation of the highly reactive antimony trifluorodichloride (SbCl₂F₃) from SbCl₅ and SbF₃ is believed to be a key step in the catalytic cycle.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the conversion of a trichloromethoxy-substituted aromatic compound to its trifluoromethoxy analog.
Protocol 1: Fluorination of 4-Chlorotrichloromethoxybenzene using Antimony Trifluoride and Antimony Pentachloride
This protocol describes the conversion of 4-chlorotrichloromethoxybenzene to 4-chlorotrifluoromethoxybenzene.
Materials:
-
4-Chlorotrichloromethoxybenzene
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅)
-
Anhydrous reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Heating mantle
-
Dichloromethane (CH₂Cl₂)
-
Aqueous potassium hydroxide (KOH) solution (5%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Distillation apparatus or silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place 4-chlorotrichloromethoxybenzene.
-
Addition of Reagents: Add antimony trifluoride (SbF₃) to the flask. Then, carefully add a catalytic amount of antimony pentachloride (SbCl₅). Caution: Antimony pentachloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-160 °C) with vigorous stirring. The optimal temperature may vary depending on the substrate. Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding the mixture to ice-cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with a 5% aqueous potassium hydroxide (KOH) solution to remove any remaining acidic impurities, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 4-chlorotrifluoromethoxybenzene.
Diagram of the Experimental Workflow:
Experimental workflow for the conversion of a trichloromethoxy to a trifluoromethoxy group.
Data Presentation: Key Reaction Parameters
The success of the trichloromethoxy to trifluoromethoxy conversion is influenced by several factors. The following table summarizes key reaction parameters and their typical ranges.
| Parameter | Reagent System | Typical Range/Value | Notes |
| Fluorinating Agent | SbF₃/SbCl₅ | Stoichiometric to slight excess of SbF₃ | SbCl₅ is used in catalytic amounts (e.g., 5-10 mol%). |
| HF/Lewis Acid | Excess HF | Lewis acids can include SbCl₅, TaCl₅, etc. | |
| Catalyst | SbCl₅ | 5-10 mol% | Crucial for activating the C-Cl bond. |
| Temperature | SbF₃/SbCl₅ | 80-160 °C | Substrate dependent; higher temperatures may be required for less reactive substrates. |
| HF/Lewis Acid | 50-100 °C | Generally lower temperatures compared to the SbF₃ system. | |
| Solvent | Neat or high-boiling inert solvent | - | The reaction is often run without a solvent. |
| Reaction Time | Varies | 1-24 hours | Monitored by GC-MS or TLC for completion. |
Trustworthiness: Ensuring a Successful Transformation
To ensure the reliability and success of the reaction, a robust system of monitoring and characterization is essential.
Reaction Monitoring
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for monitoring the reaction progress.[1][2] By taking aliquots from the reaction mixture at regular intervals, one can track the disappearance of the starting material (trichloromethoxy compound) and the appearance of the desired product (trifluoromethoxy compound), as well as any intermediates or side products.
-
Thin-Layer Chromatography (TLC): For a quicker, qualitative assessment, TLC can be employed. The starting material and product will likely have different Rf values, allowing for a visual estimation of the reaction's progress.
Product Characterization
The identity and purity of the final trifluoromethoxy compound should be confirmed by a combination of spectroscopic methods.
-
¹⁹F NMR Spectroscopy: This is the most definitive technique for confirming the presence of the -OCF₃ group. The trifluoromethoxy group typically exhibits a sharp singlet in the ¹⁹F NMR spectrum in the range of -57 to -60 ppm (relative to CFCl₃).[3] The absence of signals corresponding to -OCCl₂F or -OCClF₂ intermediates confirms complete conversion.
-
¹H and ¹³C NMR Spectroscopy: While ¹⁹F NMR is diagnostic for the fluorine-containing group, ¹H and ¹³C NMR are crucial for confirming the overall structure of the molecule. In the ¹³C NMR spectrum, the carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[4][5]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product. The isotopic pattern of the molecular ion will also change upon substitution of chlorine with fluorine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Conversion | - Insufficient reaction time or temperature.- Inactive catalyst.- Insufficient amount of fluorinating agent. | - Increase reaction time and/or temperature.- Use fresh or newly opened SbCl₅.- Ensure a slight excess of the fluorinating agent is used. |
| Formation of Side Products (e.g., -OCCl₂F, -OCClF₂) | - Incomplete reaction.- Non-optimal reaction conditions. | - Drive the reaction to completion by increasing reaction time or temperature.- Optimize the stoichiometry of the reagents. |
| Low Yield | - Decomposition of starting material or product at high temperatures.- Loss of product during work-up and purification. | - Perform the reaction at the lowest effective temperature.- Optimize the work-up and purification procedures to minimize losses. |
| Reaction Does Not Start | - Inactive catalyst.- Presence of moisture in the reaction. | - Use a fresh batch of catalyst.- Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. |
Safety Considerations
-
Antimony Compounds: Antimony trifluoride and antimony pentachloride are toxic and corrosive.[6] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
-
Hydrogen Fluoride: Anhydrous hydrogen fluoride is extremely corrosive and toxic. It can cause severe burns upon contact with skin. All work with HF must be conducted in a specialized fume hood with appropriate safety precautions and access to calcium gluconate gel as a first aid measure.
-
Quenching: The quenching of the reaction mixture, especially when antimony pentachloride is used, should be done slowly and cautiously by adding it to ice, as the reaction can be exothermic.
-
Waste Disposal: All waste containing antimony compounds should be disposed of as hazardous waste according to institutional guidelines.
Alternative Methods for Trifluoromethoxy Group Introduction
While the halogen exchange of trichloromethoxy groups is a robust method, several other strategies have been developed for the synthesis of trifluoromethoxy-containing compounds. These include:
-
From Phenols: Direct trifluoromethoxylation of phenols can be achieved using electrophilic trifluoromethylating reagents.
-
From Aryl Halides: Transition metal-catalyzed cross-coupling reactions of aryl halides with a trifluoromethoxide source.
-
From Diazonium Salts: Sandmeyer-type reactions of aryl diazonium salts with a trifluoromethoxide source.
These alternative methods offer different substrate scopes and functional group tolerances and can be valuable tools in the synthetic chemist's arsenal.
Conclusion
The conversion of trichloromethoxy to trifluoromethoxy groups via the Swarts reaction is a reliable and widely used method for the synthesis of these valuable compounds. By carefully controlling the reaction conditions and employing rigorous monitoring and characterization techniques, researchers can successfully and safely perform this transformation. This application note provides a comprehensive guide to aid in the successful implementation of this important synthetic methodology.
References
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
-
Vedantu. (n.d.). Swarts Reaction: Definition, Mechanism & Example for Class 12. Retrieved from [Link]
-
QuickCompany. (n.d.). Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. Retrieved from [Link]
-
Doddrell, D. M., & Wells, P. R. (1973). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (10), 1333–1338. [Link]
-
Konovalov, A. I., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Containing Stereogenic Centers. The Journal of Organic Chemistry, 80(3), 1766–1775. [Link]
-
SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
- Feiring, A. E. (1979). U.S. Patent No. 4,157,344. U.S.
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Fluoromethyl Phenyl Sulfone. Retrieved from [Link]
- Patsnap. (2021, March 19). Preparation method of (trifluoromethoxy)benzene compound.
-
University of Rochester. (n.d.). Purification. Retrieved from [Link]
-
Sathee. (n.d.). Chemistry Swarts Reaction. Retrieved from [Link]
-
Testbook. (n.d.). Swarts Reaction: Learn Definition, Examples, Mechanism and Uses. Retrieved from [Link]
-
Unacademy. (n.d.). Swarts Reaction. Retrieved from [Link]
-
Salomé, J., Mauger, C., Brunet, S., & Schanen, V. (2004). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. Journal of Fluorine Chemistry, 125(12), 1947-1950. [Link]
-
Careers360. (2025, December 3). Swarts Reaction - Mechanism, Application, Examples, FAQs. Retrieved from [Link]
-
CK-12 Foundation. (2026, February 2). Methods of Purification of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ANTIMONY TRIFLUORIDE. Retrieved from [Link]
-
Reich, H. J. (2020, February 14). 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chlorobenzotrifluoride. Retrieved from [Link]
-
Harada, S., et al. (2023). Introduction of Trichloromethyl Group and O‐Functional Group to a Double Bond. The Journal of Organic Chemistry. [Link]
-
Knochel, P., et al. (2024). Recent Advances in Halogen-Metal Exchange Reactions. Accounts of Chemical Research. [Link]
-
AAPG Wiki. (2022, February 15). Gas chromatography/mass spectrometry (GC/MS): procedures. Retrieved from [Link]
-
Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Introducing a trichloromethyl group and an N‐functional group to a double bond. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Spectroscopy Online. (2020, November 9). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Retrieved from [Link]
-
Taylor & Francis. (2007, June 1). Monitoring the Physicochemical and Chemical Treatment of Textile Wastewater using GC/MS, LC/MS and LC/MS/MS. Retrieved from [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.24. [Link]
-
Wiley Online Library. (n.d.). On the conversion of a mass selective detector from gas chromatography/mass spectrometry to sampling-online-recirculation/mass spectrometry for monitoring of reactive chemical compounds. Retrieved from [Link]
Sources
- 1. wiki.aapg.org [wiki.aapg.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. azom.com [azom.com]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalbook.com [chemicalbook.com]
Application Note: Scalable Synthesis of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene
Executive Summary
This application note details the scalable synthesis of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene (Target Molecule). This compound is a critical intermediate in the manufacture of agrochemicals (benzoylurea insecticides) and pharmaceutical building blocks.
While laboratory-scale methods often utilize phosphorus pentachloride (
Strategic Route Analysis
Route Comparison
Two primary pathways exist for introducing the trichloromethoxy (
| Feature | Route A: Radical Photo-Chlorination (Recommended) | Route B: Chlorination of Aryl Formates |
| Precursor | 2-Chloro-4-fluoroanisole | 2-Chloro-4-fluorophenyl formate |
| Reagents | ||
| Mechanism | Radical Substitution ( | Nucleophilic Substitution / Chlorination |
| Atom Economy | High (Byproduct: HCl gas) | Low (Byproduct: |
| Scalability | High (Continuous flow compatible) | Low (Stoichiometric solid waste issues) |
| Key Challenge | Controlling Regioselectivity (Ring vs. Side-chain) | Handling moisture-sensitive |
The Selectivity Challenge
The methoxy group (
-
Solution: Use Benzotrifluoride (BTF) or 4-Chlorobenzotrifluoride (PCBTF) as the solvent. These electron-deficient solvents complex with the chlorine radicals and the substrate, sterically and electronically hindering ring chlorination, thereby driving selectivity toward the side chain [1, 2].
Detailed Experimental Protocol
Materials & Equipment
-
Starting Material: 2-Chloro-4-fluoroanisole (CAS: 2267-25-6), Purity >98%.[2]
-
Reagent: Chlorine gas (
), anhydrous (99.5%). -
Solvent: Benzotrifluoride (BTF) (CAS: 98-08-8).
-
Reactor: Borosilicate glass reactor equipped with a quartz immersion well.
-
Light Source: 450W Medium-pressure Mercury vapor lamp (emission
300–400 nm). -
Scrubber: Caustic soda (
) scrubber for HCl off-gas.
Process Parameters (Optimized)
| Parameter | Set Point | Rationale |
| Concentration | 30–40 wt% Anisole in BTF | Balances throughput with selectivity. Higher conc. risks ring chlorination.[3][4] |
| Temperature | 100°C – 110°C (Reflux) | High temp favors radical chain propagation over electrophilic substitution. |
| 0.2 – 0.5 VVM* | Controlled to match radical generation rate; prevents | |
| Conversion Target | >99.0% | Mono- and di-chloromethyl intermediates are difficult to separate via distillation. |
*VVM = Vessel Volume per Minute
Step-by-Step Methodology
Step 1: Reactor Setup & Inerting
-
Charge the reactor with Benzotrifluoride (BTF) (3.0 vol relative to substrate) and 2-Chloro-4-fluoroanisole (1.0 wt eq).
-
Purge the system with Nitrogen (
) for 15 minutes to remove oxygen (radical quencher). -
Start the condenser coolant (-10°C) to prevent solvent loss.
-
Connect the off-gas line to the caustic scrubber (15% NaOH).
Step 2: Initiation
-
Heat the reaction mixture to reflux (~102–105°C).
-
Turn on the UV immersion lamp.
-
Wait 5 minutes to ensure stable photon flux before introducing chlorine.
Step 3: Chlorination (Reaction Phase)
-
Introduce
gas via a sparger tube at the pre-calculated flow rate. -
Exotherm Alert: The reaction is exothermic. Adjust
flow to maintain reflux without flooding the condenser. -
Monitor the reaction via GC-FID every 60 minutes.
Step 4: Work-up & Degassing
-
Stop
flow and turn off the UV lamp. -
Switch gas input to Nitrogen (
) and sparge vigorously at reflux temperature for 60 minutes. This "degassing" step is critical to remove dissolved and . -
Cool the mixture to room temperature.
Step 5: Purification
-
Transfer the crude mixture to a fractional distillation apparatus.
-
Fraction 1: Recover BTF solvent (Atmospheric pressure, bp ~102°C).
-
Fraction 2: Apply vacuum (10–15 mmHg). Distill the product.
-
Expected Product BP: ~135–140°C at 15 mmHg (Estimate based on analogs).
-
-
Store the product under inert gas; trichloromethoxy groups are sensitive to moisture over long periods.
Mechanism & Workflow Visualization
Reaction Mechanism (Radical Chain)
The reaction proceeds via a free-radical chain mechanism. The high temperature and specific solvent choice favor hydrogen abstraction from the methyl group over addition to the aromatic ring.
Caption: Figure 1. Radical chain mechanism for the photo-chlorination of the methoxy side-chain.
Process Workflow
Caption: Figure 2. Industrial workflow for the batch synthesis of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene.
Quality Control & Troubleshooting
In-Process Control (IPC)
-
Method: GC-FID or GC-MS.
-
Column: DB-5 or equivalent non-polar capillary column.
-
Critical Check: Monitor the disappearance of the dichloromethyl intermediate (
).-
Note: The trichloromethyl product is thermally sensitive. Ensure GC injector temperature is not >220°C to prevent degradation inside the instrument.
-
Common Issues
| Issue | Probable Cause | Corrective Action |
| Ring Chlorination (>5%) | Temperature too low or wrong solvent. | Ensure vigorous reflux (~105°C). Verify BTF solvent purity. |
| Stalled Reaction | Oxygen ingress or UV lamp fouling. | Check |
| Low Yield | Hydrolysis during workup. | Ensure all glassware is dry. Avoid aqueous washes; distill directly. |
Safety & Compliance (E-E-A-T)
-
Chlorine Gas (
): Highly toxic and corrosive. All operations must be performed in a certified fume hood with a functional caustic scrubber. Personnel must carry escape respirators. -
UV Radiation: Direct exposure to UV-C/B causes severe eye and skin damage. The reactor must be shielded (aluminum foil or opaque cabinet).
-
Anisole Peroxides: Ethers can form peroxides. Although anisoles are more stable than aliphatic ethers, test starting material for peroxides prior to heating.
-
Hydrochloric Acid (
): The reaction generates 3 moles of HCl gas per mole of product. Ensure scrubber capacity is calculated for total theoretical acid release.
References
-
Occidental Chemical Corporation. (1998).[4] Method of reducing ring chlorination in the manufacture of a trichloromethoxybenzene. US Patent 5,773,668. Link
-
Occidental Chemical Corporation. (1998).[4] Method of making trichloromethoxybenzene. European Patent EP0860416A1. Link
-
Yagupolskii, L. M. (1955).[5][6] Synthesis of Trifluoromethyl Aryl Ethers. (Seminal work on converting trichloromethoxy to trifluoromethoxy, establishing the trichloro-synthesis foundation).
-
PubChem. (2023). 2-Chloro-4-fluoroanisole Compound Summary. National Library of Medicine. Link
Sources
- 1. CN102120717B - Method for producing trichloromethoxybenzene by using chlorobenzene as solvent - Google Patents [patents.google.com]
- 2. 2-Chloro-4-fluoroanisole | 2267-25-6 | TCI AMERICA [tcichemicals.com]
- 3. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 4. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
Troubleshooting & Optimization
Removing chlorinated by-products from 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene
Welcome to the technical support center for the purification of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity product for their experiments. Achieving high purity is critical as even minor impurities can significantly impact downstream applications, leading to inconsistent results and potential safety concerns.
This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound, focusing on the removal of chlorinated by-products that often arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinated by-products I should expect when synthesizing 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene?
A1: The synthesis of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene, typically via photochlorination of a substituted anisole, is prone to generating several structurally similar by-products. The primary contaminants to anticipate are:
-
Incompletely Chlorinated Intermediates: Such as 2-Chloro-4-fluoro-1-(dichloromethoxy)benzene and 2-Chloro-4-fluoro-1-(monochloromethoxy)benzene. These arise from insufficient reaction time or chlorine concentration.
-
Ring-Chlorinated Species: Over-chlorination can lead to the addition of another chlorine atom to the aromatic ring, resulting in various dichloro-isomers.
-
Unreacted Starting Material: Residual 2-chloro-4-fluoroanisole may remain if the reaction does not go to completion.
-
Hydrolysis Products: The trichloromethoxy group is sensitive to hydrolysis, which can be catalyzed by acid or base, potentially forming the corresponding benzoic acid derivative, especially during aqueous work-up.[1][2]
Q2: How can I quickly assess the purity of my crude product and track the purification progress?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment. A standard TLC protocol would involve spotting your crude material on a silica gel plate and developing it in a mobile phase such as a 9:1 mixture of Hexane:Ethyl Acetate. The main product, being moderately polar, should have a distinct Rf value. The presence of multiple spots indicates impurities. Less polar impurities (like over-chlorinated ring compounds) will have a higher Rf, while more polar impurities (like hydrolysis products or starting materials) will have a lower Rf. Comparing the spot intensity of your purified fractions against the crude material provides a clear visual indication of purification progress.
Q3: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the chosen solvent, causing it to melt and separate as a liquid phase upon cooling. To resolve this:
-
Use a Lower-Boiling Point Solvent System: Select a solvent or solvent mixture with a boiling point below the melting point of your compound (60-62°C).[3]
-
Increase Solvent Volume: The compound may be too concentrated. Add more hot solvent to ensure it remains fully dissolved until the solution cools to a temperature below its melting point.
-
Switch to a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent (e.g., Dichloromethane or Ethyl Acetate) at room temperature. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., Hexane or Petroleum Ether) until the solution becomes persistently turbid. Gentle warming to clarify followed by slow cooling should induce crystallization.
Q4: My initial purification attempts still show low purity (<98%). What is the most robust method to separate closely related chlorinated by-products?
A4: When dealing with a mixture of structurally similar compounds, flash column chromatography is the most effective purification technique.[4] It excels at separating molecules with subtle differences in polarity, which is characteristic of the by-products in this synthesis. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or dichloromethane, will typically provide the best separation.[5][6]
Q5: Are there specific safety precautions for handling 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene and its by-products?
A5: Yes. Halogenated organic compounds require careful handling. Always work in a well-ventilated fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10] The compound is harmful if swallowed and causes serious eye irritation.[3] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information before beginning any work.
Purification Protocols
These protocols provide a systematic approach to purifying the target compound, starting with a general work-up and progressing to more rigorous techniques.
Protocol 1: Aqueous Work-up and Recrystallization
This initial procedure is designed to remove water-soluble impurities and unreacted polar starting materials.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:
-
A saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic by-products.
-
Water (H₂O) to remove any remaining water-soluble impurities.
-
Brine (saturated NaCl solution) to facilitate the separation of the organic layer and remove bulk water.
-
-
Drying: Dry the organic layer over an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude solid or oil.
-
Recrystallization:
-
Choose a suitable solvent system (see table below). A common choice is ethanol/water.
-
Heat the solvent to its boiling point and add it portion-wise to the crude product until it just dissolves.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Flash Column Chromatography
This method is ideal for separating the target compound from closely related chlorinated by-products when recrystallization is insufficient.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an optimal solvent system using TLC. The ideal system will show good separation between the desired product (Rf ≈ 0.3-0.4) and its impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane).
-
Carefully pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like DCM.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the non-polar solvent (e.g., Hexane).
-
Gradually increase the solvent polarity by adding small increments of a more polar solvent (e.g., increase Ethyl Acetate from 0% to 5%). This gradient approach helps separate compounds with very similar polarities.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene.
Data & Visualization
Table 1: Recommended Solvent Systems for Purification
| Purification Technique | Solvent/Eluent System (v/v) | Target Impurities Removed |
| Recrystallization | Ethanol / Water | Highly polar impurities, salts, some starting material. |
| Hexane / Ethyl Acetate | Less polar by-products (with careful optimization). | |
| Column Chromatography | Hexane to 5% Ethyl Acetate in Hexane | Incompletely chlorinated intermediates, ring-chlorinated species, and unreacted starting material. |
| Petroleum Ether / Dichloromethane | Provides an alternative polarity gradient for challenging separations.[6] |
Diagrams
Caption: General purification workflow for 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene.
Sources
- 1. US2398430A - Hydrolysis of halogen containing compounds - Google Patents [patents.google.com]
- 2. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromtech.com [chromtech.com]
- 5. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 6. cup.edu.cn [cup.edu.cn]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. cpchem.com [cpchem.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
Technical Support Center: Controlling Side Reactions in Halogenated Benzene Synthesis
Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Precision Synthesis of Halogenated Arenes Ticket ID: #HAL-BENZ-001
Welcome to the Technical Support Center
You are likely here because your LC-MS traces are showing di-bromo impurities, your diazonium salt turned into a phenol, or your halogen migrated to the wrong carbon during lithiation.
In drug discovery and late-stage functionalization, the halogen handle (Cl, Br, I) is the "linchpin" for downstream coupling. Losing it, scrambling it, or adding too many is a critical failure mode. This guide moves beyond textbook definitions to address the causality of these failures and provides self-validating protocols to fix them.
Module 1: Electrophilic Aromatic Substitution (EAS)
Issue: The "Runaway" Reaction (Polyhalogenation & Regio-Scrambling)
The Core Problem: In EAS, the first halogenation event deactivates the ring (inductively withdrawing), theoretically making the second addition harder. However, in practice, concentration gradients and catalyst over-activity create localized "hotspots" where di-halogenation becomes kinetically favorable, especially with activated substrates (phenols, anilines, anisoles).
Troubleshooting Logic: The Lewis Acid Ladder
Do not use AlCl₃/FeBr₃ by default. They are often "too hot" for mono-selectivity on activated rings.
Decision Matrix (DOT Visualization):
Caption: Selection logic for EAS conditions to minimize polyhalogenation based on substrate electronics.
Protocol: Controlled Mono-Bromination of Anisole Derivatives
Goal: Prevent di-bromination in electron-rich systems.
-
Stoichiometry is King: Use 0.95 equivalents of NBS (N-bromosuccinimide). Never use excess. Leaving 5% starting material is easier to separate than 5% di-bromo impurity.
-
Solvent Switch: Use Acetonitrile (MeCN) or DMF instead of DCM/CCl₄. Polar solvents stabilize the transition state but can moderate the reactivity of the electrophile compared to non-polar solvents where aggregation occurs.
-
The "Slow Drip" Technique:
-
Dissolve substrate in MeCN at 0°C .
-
Dissolve NBS in MeCN (separate vial).
-
Add NBS solution dropwise over 60 minutes .
-
Why? This keeps the instantaneous concentration of electrophile low, favoring the statistical reaction with the abundant starting material over the product.
-
Data: Solvent Effects on Selectivity
| Solvent | Dielectric Constant | Para:Ortho Ratio | % Di-bromo Impurity |
| CCl₄ | 2.2 | 60:40 | 12% |
| DCM | 8.9 | 75:25 | 8% |
| MeCN | 37.5 | 92:8 | <2% |
| DMF | 36.7 | 90:10 | <2% |
Module 2: The Sandmeyer Reaction
Issue: The "Phenol" & "Tar" Problem
The Core Problem:
The diazonium intermediate (
-
Phenol Formation: If water attacks
before the halide, you get a phenol. -
Azo Coupling (Tar): If the solution isn't acidic enough, the unreacted amine attacks the diazonium salt, forming azo dyes (black tar).
Mechanistic Insight: Radical-Nucleophilic Substitution (SRNAr)
The Sandmeyer is not a simple displacement.[1][2] It involves a Single Electron Transfer (SET) from Cu(I) to the diazonium, releasing
Protocol: High-Fidelity Sandmeyer (Chlorination)
Step 1: Diazotization (The "Cold" Phase)
-
Acid: Use conc. HCl (3 equiv). The solution must remain pH < 2 to prevent azo coupling.
-
Temp: Maintain -5°C to 0°C (internal probe).
-
Reagent: Add
(1.1 equiv) as a 2.5M aqueous solution under the surface of the stirring amine mixture. -
Check: Use starch-iodide paper. Instant blue/black = excess
(Good). If no color, add more nitrite.[2]
Step 2: The Substitution (The "Quench" Phase)
-
Catalyst Prep: Freshly prepared CuCl is critical. Old, green (oxidized) CuCl fails. Dissolve CuCl in conc. HCl.
-
The Transfer: Transfer the cold diazonium solution INTO the CuCl solution (inverse addition).
-
Why? If you add CuCl to the diazonium, the radical concentration spikes, leading to biaryl homocoupling (
). Adding diazonium to CuCl ensures the radical is immediately trapped by the abundant chloride source.
-
Module 3: The "Halogen Dance" (Base-Catalyzed Migration)
Issue: The Halogen Moved!
The Core Problem: You treat a bromo-benzene with a strong base (LDA, LiTMP) to functionalize a specific position, but the bromine atom migrates to a more stable position. This is the Halogen Dance reaction [2].
Mechanism: It is a thermodynamic equilibration driven by the stability of the lithiated intermediate. The lithium prefers to sit at the most acidic position (often ortho to a directing group or between two halogens), even if it requires the halogen to "hop" via a bridging mechanism.
Visualization: The Dance Mechanism
Caption: Mechanism of Halogen Dance showing kinetic vs. thermodynamic control.[4]
Troubleshooting Guide: Stopping the Dance
| Variable | Recommendation | Causality |
| Temperature | -78°C to -100°C | Isomerization has a higher activation energy than lithiation. Keep it cold to freeze the kinetic species. |
| Base | LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) | Sterically bulky bases prevent aggregate formation that facilitates the "bridging" required for migration. |
| Quench | In-situ Electrophile | Mix the electrophile (e.g., TMSCl) with the base or add it immediately. Do not let the lithiated species "sit" and equilibrate. |
| Time | < 10 minutes | The longer the lithiated species exists, the higher the probability of migration. |
Module 4: Advanced FAQs
Q: My Palladium coupling (Suzuki) is de-halogenating my product (Ar-Br
-
Fix:
-
Switch to DMF or Toluene (avoid alcohols like iPrOH or EtOH).
-
Use a catalyst system that undergoes reductive elimination faster than
-hydride elimination (e.g., Pd(dppf)Cl₂ or bulky Buchwald ligands like XPhos ).
-
Q: I'm getting biaryl homocoupling (
-
Fix:
-
Degas solvents rigorously (sparge with Argon for 20 mins).
-
In Sandmeyer: Ensure you are adding the diazonium TO the copper halide (inverse addition) to keep the halide concentration high relative to the radical [3].
-
References
-
Wikipedia. (n.d.). Sandmeyer reaction - Reaction mechanism.[2] Retrieved from
-
Erb, W., & Mongin, F. (2017). Halogen 'Dance': A Way to Extend the Boundaries of Arene Deprotolithiation. ResearchGate. Retrieved from
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from
-
Jones, L., & Whitaker, B. J. (2016).[5] Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. Retrieved from
-
StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from
Sources
Validation & Comparative
HPLC method development for 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene purity
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically grounded walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene. We will explore the systematic process of method development, from initial parameter selection to final optimization, and objectively compare the developed method's performance against both a non-optimized, generic HPLC approach and an alternative analytical technique, Gas Chromatography (GC).
The principles and protocols described herein are grounded in established chromatographic theory and adhere to international regulatory standards, ensuring the generation of scientifically valid and trustworthy data critical for researchers, scientists, and drug development professionals.
Foundational Strategy: Understanding the Analyte and System
A successful method development process begins not with random injections, but with a foundational understanding of the target analyte's physicochemical properties. 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is a halogenated aromatic compound. Its structure, characterized by a benzene ring substituted with chlorine, fluorine, and a trichloromethoxy group, indicates it is a non-polar, hydrophobic molecule. This insight is the cornerstone of our strategic decisions.
Choosing the Right Chromatographic Mode
Given the analyte's non-polar nature, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and effective separation mode.[1][2][3][4] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more non-polar compounds, like our target analyte, interact more strongly with the stationary phase, leading to longer retention times.[2]
Initial Parameter Selection: The "Scouting" Phase
The initial "scouting" experiments are designed to quickly establish a baseline for separation, which is then systematically refined.
-
Column Selection: The C18 (or ODS) column is the workhorse of reversed-phase chromatography due to its strong hydrophobicity and wide applicability.[1][2] It is the ideal starting point for a non-polar analyte like 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene. A standard dimension of 4.6 x 150 mm with 5 µm particle size provides a good balance of efficiency and backpressure for initial development.
-
Mobile Phase Composition: A mixture of water and a miscible organic solvent is used. Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[5] We will start with an Acetonitrile/Water system. ACN often provides better peak shape and lower UV cutoff compared to methanol. To ensure sharp, symmetrical peaks, a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is typically added to the mobile phase to suppress the ionization of any potential acidic impurities and to protonate silanol groups on the silica-based stationary phase, reducing unwanted secondary interactions.[6][7]
-
Detector Selection: A Photo Diode Array (PDA) Detector , also known as a Diode Array Detector (DAD), is indispensable for method development.[8][9] Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector captures the entire UV-Vis spectrum for every point in the chromatogram.[10][11] This allows for:
Method Development Workflow
The logical flow of method development is a systematic process of refinement. It begins with broad screening and narrows down to fine-tuning for optimal performance.
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: Optimization and Validation
This section details the step-by-step process to refine the initial parameters into a fully optimized and validated method.
Step-by-Step Optimization Protocol
-
Sample and Standard Preparation: Prepare a stock solution of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene reference standard and a sample solution at a concentration of approximately 1.0 mg/mL in a suitable solvent like acetonitrile.
-
Wavelength Determination: Inject the standard solution using a broad gradient (e.g., 10% to 90% ACN over 20 minutes). Extract the UV spectrum from the apex of the main peak using the PDA software to identify the λmax. For this compound, a wavelength around 228 nm is expected to provide good sensitivity.
-
Gradient Optimization: The initial broad gradient will indicate the approximate organic solvent percentage required to elute the main peak. The goal is to create a gradient that provides sufficient resolution between the main peak and all potential impurities within a reasonable runtime.
-
Protocol: Start with a shallow gradient around the elution point of the main analyte. For example, if the analyte elutes at 60% ACN in the scouting run, design a new gradient from 40% to 70% ACN over 15 minutes. Observe the separation of impurity peaks. Adjust the gradient slope and duration to maximize the resolution of the most critical peak pair (the two closest-eluting peaks).
-
-
Mobile Phase Fine-Tuning: If resolution is still insufficient, changing the organic modifier from acetonitrile to methanol can alter selectivity due to different solvent properties, potentially resolving co-eluting peaks.[7]
-
Flow Rate and Temperature Optimization: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min. Minor adjustments (e.g., 0.8-1.2 mL/min) can be made to balance analysis time and efficiency. Increasing the column temperature (e.g., to 30-40 °C) can reduce viscosity, lower backpressure, and sometimes improve peak shape and efficiency.
The Optimized HPLC Method
Following systematic optimization, the final method parameters are established.
| Parameter | Optimized Condition | Rationale |
| Instrument | HPLC with PDA/DAD Detector | Provides spectral data for purity and identity confirmation.[8][10] |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Smaller particle size (3.5 µm vs 5 µm) for higher efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH, improves peak shape for acidic impurities. |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength. |
| Gradient Program | 0-2 min: 50% B; 2-17 min: 50-80% B; 17-20 min: 80% B | Optimized to resolve early and late eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, balancing speed and efficiency. |
| Column Temp. | 35 °C | Reduces backpressure and sharpens peaks. |
| Detection | PDA at 228 nm | λmax for optimal sensitivity of the analyte. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Run Time | 25 minutes (including re-equilibration) | Ensures all components are eluted and system is ready for next run. |
Method Validation Overview
Once optimized, the method must be validated to prove it is fit for its intended purpose, following guidelines such as ICH Q2(R2).[12][13][14][15] This is a non-negotiable step in regulated environments.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is demonstrated by running stressed samples (e.g., acid, base, peroxide, heat, light) and confirming the main peak is spectrally pure and well-resolved from any degradation products.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., 50% to 150% of the target concentration).
-
Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing samples spiked with a known amount of analyte (% recovery).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Comparative Analysis: The Value of a Bespoke Method
To illustrate the importance of this systematic development, we compare our optimized method with two alternatives: a generic, non-optimized HPLC method and a Gas Chromatography (GC) method.
Alternative Methods for Comparison
-
Generic HPLC Method: A common "one-size-fits-all" approach.
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic 70:30 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 228 nm
-
-
Gas Chromatography (GC) Method: A viable technique for volatile and thermally stable compounds like halogenated aromatics.[16][17]
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temp: 250 °C
-
Oven Program: 100 °C hold 2 min, ramp to 280 °C at 15 °C/min
-
Detector: Electron Capture Detector (ECD), highly sensitive to halogenated compounds.[18]
-
Performance Data Comparison
The following table presents hypothetical but realistic data comparing the performance of the three methods for analyzing a sample containing the main analyte and two key impurities (Impurity 1: a more polar related substance; Impurity 2: a less polar related substance).
| Performance Metric | Optimized HPLC Method | Generic HPLC Method | Gas Chromatography (GC) Method |
| Analysis Time | ~25 min | ~15 min | ~16 min |
| Resolution (Analyte/Imp 1) | 3.5 | 1.3 (co-elution risk) | 4.2 |
| Resolution (Analyte/Imp 2) | 4.1 | 2.5 | 3.8 |
| Peak Symmetry (Analyte) | 1.1 | 1.6 (tailing) | 1.0 |
| Solvent Consumption | ~25 mL/run | ~15 mL/run | Minimal (gas carrier) |
| LOD (Analyte) | ~0.01 µg/mL | ~0.05 µg/mL | ~0.005 µg/mL (with ECD) |
| Suitability for Non-Volatiles | Excellent | Excellent | Not suitable |
Discussion: Why Optimization Matters
-
Optimized HPLC vs. Generic HPLC: The data clearly shows the superiority of the optimized method. While the generic isocratic method is faster, it critically fails in resolution. A resolution value of 1.3 is below the generally accepted minimum of 1.5, meaning quantitative accuracy is compromised. The poor peak symmetry (tailing) in the generic method further reduces accuracy and sensitivity. The optimized gradient method successfully separates both early and late-eluting impurities with excellent resolution and peak shape, providing trustworthy data.
-
Optimized HPLC vs. GC-ECD: GC-ECD offers excellent sensitivity and good resolution for volatile halogenated compounds. However, HPLC's key advantage is its versatility. Any non-volatile impurities or degradation products (e.g., those formed by hydrolysis) would be completely missed by GC, as they would not elute from the column. Since a purity method must be able to detect all potential impurities, HPLC is the more robust and appropriate choice for comprehensive stability and purity testing.
Caption: Decision logic for selecting the appropriate analytical method.
The Modern Alternative: Ultra-Performance Liquid Chromatography (UPLC)
It is important to note the evolution of liquid chromatography. Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at much higher pressures than HPLC.[19][20] This technology offers significant advantages:
-
Faster Analysis: Runtimes can be reduced by up to 9 times compared to traditional HPLC.[20]
-
Improved Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, enhancing both separation efficiency and sensitivity.[19][21]
While the initial investment for UPLC systems is higher, the long-term benefits of increased throughput and reduced solvent consumption make it a compelling alternative for high-volume laboratories.[21][22] The method development principles described here are directly transferable to UPLC.
Conclusion
The development of an analytical method for purity determination is a rigorous scientific endeavor that directly impacts the quality and reliability of research and manufacturing outcomes. This guide demonstrates that a systematic, science-driven approach to HPLC method development for 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene yields a method that is specific, robust, and highly reliable. By investing the time in proper optimization—from column and mobile phase selection to gradient tuning—we create a self-validating system that provides accurate data. Comparison with less rigorous or alternative methods highlights the critical trade-offs between speed, resolution, and comprehensive analytical capability. For ensuring the purity of complex molecules, a well-developed and validated HPLC method remains the authoritative standard.
References
-
Title: Diode Array Detector HPLC | DAD Source: SCION Instruments URL: [Link]
-
Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: UPLC vs HPLC: what is the difference? Source: Alispharm URL: [Link]
-
Title: Types of HPLC Detectors Source: Phenomenex URL: [Link]
-
Title: A Review on Comparative study of HPLC and UPLC Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: A Brief Overview of PDA Detectors in HPLC Source: GenTech Scientific URL: [Link]
-
Title: Differences between HPLC and UPLC Source: Pharmaguideline URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: HPLC Analysis with Diode Array Detection Source: Contract Testing Laboratories of America URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: UV vs Diode-Array (PDA) Detectors for (U)HPLC Source: Shimadzu Scientific Instruments URL: [Link]
-
Title: Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Source: Technology Networks URL: [Link]
-
Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]
-
Title: Prospects of UPLC in Pharmaceutical Analysis over HPLC Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
-
Title: Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool Source: Technology Networks URL: [Link]
-
Title: A Guide to HPLC Column Selection Source: Amerigo Scientific URL: [Link]
-
Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]
-
Title: How to separate isomers by Normal phase HPLC? Source: ResearchGate URL: [Link]
-
Title: Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water Source: Agilent URL: [Link]
-
Title: Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials Source: PubMed Central (PMC) URL: [Link]
-
Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Source: Waters URL: [Link]
-
Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: Wageningen University & Research eDepot URL: [Link]
-
Title: A Three-Pronged Template Approach for Rapid HPLC Method Development Source: LCGC URL: [Link]
-
Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
-
Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: RSC Publishing URL: [Link]
-
Title: How to detect Halogenated Benzene in crude oil matrix using GC/MS? Source: ResearchGate URL: [Link]
-
Title: Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)- Source: US EPA URL: [Link]
-
Title: Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water Source: PubMed Central (PMC) URL: [Link]
-
Title: Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline Source: Agilent URL: [Link]
-
Title: Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection Source: PubMed URL: [Link]
-
Title: 2-Chloro-4-fluorotoluene Source: PubChem URL: [Link]
Sources
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A Comparative Guide to the Analysis of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene: In-Depth GC-MS Fragmentation Analysis and Methodological Comparisons
For researchers, scientists, and professionals in drug development, the precise identification and characterization of novel chemical entities are paramount. This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene, a halogenated aromatic ether of interest. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will infer its fragmentation behavior based on established principles of mass spectrometry and empirical data from closely related analogs. Furthermore, we will present a robust GC-MS protocol for its analysis and offer a comparative overview with alternative analytical techniques like High-Performance Liquid Chromatography (HPLC), providing the necessary data and rationale to make informed methodological decisions.
I. Understanding the Molecule: Structure and Expected Analytical Behavior
2-Chloro-4-fluoro-1-(trichloromethoxy)benzene possesses a unique combination of functional groups that dictate its behavior during GC-MS analysis. The aromatic ring is substituted with a chlorine and a fluorine atom, while the ether linkage connects it to a trichloromethoxy group. This structure suggests volatility suitable for gas chromatography and a high potential for characteristic fragmentation patterns under electron ionization (EI) due to the presence of multiple halogen atoms and the ether bond.
II. Inferred GC-MS Fragmentation Pattern
Electron ionization (EI) at a standard 70 eV imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses. For 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene, we can predict a series of fragmentation events by considering the cleavage of its constituent parts.
The initial ionization is likely to occur on one of the heteroatoms (oxygen or chlorine) due to their non-bonding electrons. The molecular ion will have a characteristic isotopic pattern due to the presence of chlorine atoms.
The most probable primary fragmentation steps involve the cleavage of the C-O bond of the ether and the C-Cl bonds of the trichloromethoxy group.
Key Predicted Fragmentation Pathways:
-
Loss of the Trichloromethoxy Radical (•OCCl₃): Cleavage of the Ar-O bond would result in the formation of a 2-chloro-4-fluorophenoxy cation. However, a more likely scenario is the cleavage of the O-CCl₃ bond.
-
Formation of the Trichloromethyl Cation (⁺CCl₃): A significant fragmentation pathway is expected to be the cleavage of the O-C bond to yield the trichloromethyl cation (⁺CCl₃) and a 2-chloro-4-fluorophenoxy radical. The ⁺CCl₃ cation would produce a characteristic isotopic cluster.
-
Formation of the Dichloromethylene Radical Cation (⁺•CCl₂): Loss of a chlorine radical from the ⁺CCl₃ cation can lead to the formation of the dichloromethylene radical cation.
-
Formation of the 2-Chloro-4-fluorophenoxy Cation: Cleavage of the O-CCl₃ bond can also result in the formation of the 2-chloro-4-fluorophenoxy cation.
-
Loss of CO: The 2-chloro-4-fluorophenoxy cation can further fragment by losing a molecule of carbon monoxide (CO).
-
Fragments from the Aromatic Ring: Further fragmentation of the aromatic ring can lead to smaller ions, although these are typically less intense.
The following diagram illustrates the predicted primary fragmentation pathways for 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene.
Caption: Predicted Electron Ionization Fragmentation Pathway of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene.
Table 1: Predicted Prominent Ions in the Mass Spectrum of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Identity |
| 262, 264, 266, 268 | [C₇H₃Cl₄FO]⁺˙ | Molecular Ion (M⁺˙) |
| 145, 147 | [C₆H₃ClFO]⁺ | 2-Chloro-4-fluorophenoxy cation |
| 117, 119, 121 | [CCl₃]⁺ | Trichloromethyl cation |
| 117, 119 | [C₅H₃ClF]⁺˙ | Fragment from phenoxy cation after CO loss |
| 82, 84 | [CCl₂]⁺˙ | Dichlorocarbene radical cation |
Note: The m/z values are based on the most abundant isotopes (³⁵Cl). The presence of multiple chlorine atoms will result in characteristic isotopic clusters.
III. Recommended GC-MS Experimental Protocol
To achieve optimal separation and detection of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene, the following GC-MS parameters are recommended, based on established methods for halogenated aromatic compounds.[1]
A. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended for the separation of halogenated aromatic compounds. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector is suitable. For trace analysis, splitless injection is preferred.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, with a constant flow rate of 1.0-1.5 mL/min.
-
-
Oven Temperature Program: A temperature ramp is necessary to ensure good peak shape and resolution.
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
B. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 amu. This range will cover the expected molecular ion and major fragments.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.
Caption: Recommended Workflow for GC-MS Analysis.
IV. Comparative Analysis: GC-MS vs. HPLC
While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene, other analytical methods such as High-Performance Liquid Chromatography (HPLC) can also be employed. The choice of technique depends on the specific analytical goals, sample matrix, and available instrumentation.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification by mass spectrometry.
-
Advantages for this Analyte:
-
High Sensitivity and Selectivity: GC-MS provides excellent sensitivity, allowing for the detection of trace amounts of the analyte. The mass spectrometer offers high selectivity, enabling confident identification based on the unique fragmentation pattern.
-
Structural Information: EI-MS provides valuable structural information through the analysis of fragmentation patterns, which is crucial for the identification of unknown compounds.
-
Established Libraries: Extensive mass spectral libraries are available for comparison, which can aid in the identification of related impurities or degradation products.
-
-
Disadvantages:
-
Thermal Lability: The analyte must be thermally stable to be vaporized in the GC injector and oven without degradation. While many halogenated aromatics are stable, this should be experimentally verified.
-
Derivatization Requirement: Non-volatile or highly polar compounds may require derivatization to increase their volatility, adding a step to the sample preparation process.
-
B. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
-
Advantages for this Analyte:
-
Analysis of Non-Volatile and Thermally Labile Compounds: HPLC is suitable for compounds that are not amenable to GC due to low volatility or thermal instability.
-
Versatility in Detection: HPLC can be coupled with various detectors, including UV-Vis, Diode Array (DAD), and Mass Spectrometry (LC-MS), providing flexibility in detection and quantification.
-
Preparative Capabilities: HPLC can be used for the preparative-scale purification of the compound.
-
-
Disadvantages:
-
Lower Resolution for Isomers: HPLC may have lower resolving power for certain isomers compared to high-resolution capillary GC.
-
Less Structural Information with Common Detectors: Standard HPLC detectors like UV-Vis provide limited structural information compared to mass spectrometry. While LC-MS provides structural data, the ionization techniques used (e.g., electrospray ionization) often result in less fragmentation than EI, providing less detailed structural information.
-
Solvent Consumption: HPLC typically consumes larger volumes of organic solvents compared to GC.
-
Table 2: Comparison of GC-MS and HPLC for the Analysis of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Volatility | Requires volatile or semi-volatile compounds | Suitable for a wide range of volatilities |
| Thermal Stability | Analyte must be thermally stable | Not a primary concern |
| Sensitivity | Generally very high, especially in selected ion monitoring (SIM) mode | Good, but can be detector-dependent |
| Selectivity | High, based on both retention time and mass spectrum | Good, based on retention time and detector response |
| Structural Information | Excellent, from fragmentation patterns | Limited with UV; good with MS detection (LC-MS) |
| Speed | Typically faster run times for volatile compounds | Can have longer run times |
| Cost (Instrument) | Generally lower initial cost than LC-MS | Can be higher, especially for LC-MS systems |
| Solvent Consumption | Minimal (carrier gas) | Higher (liquid mobile phase) |
V. Conclusion
The analysis of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is best approached with a clear understanding of its chemical properties and the strengths of available analytical techniques. Based on its structure, GC-MS with electron ionization is the recommended method for detailed structural characterization and sensitive detection. The inferred fragmentation pattern, dominated by the cleavage of the trichloromethoxy group and subsequent fragmentation of the aromatic ring, provides a clear roadmap for its identification. While HPLC offers a viable alternative, particularly for quantitative analysis in complex matrices or for preparative purposes, GC-MS remains the superior choice for obtaining rich structural information from this volatile halogenated aromatic ether. The experimental protocol and comparative data presented in this guide provide a solid foundation for researchers to develop and validate their own analytical methods for this and structurally related compounds.
References
-
Shimadzu Scientific Instruments. (n.d.). Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
Sources
Comparative Guide: Synthetic Architectures for Trichloromethoxy Benzenes
Executive Summary
The trichloromethoxy group (
This guide objectively compares the two dominant synthetic architectures:
-
Radical Photo-Chlorination of Anisoles: The industrial standard, favored for atom economy but plagued by regioselectivity issues.
-
Chlorination of Aryl Thionoformates (Yagupolskii-Type): A stoichiometric, multi-step approach offering superior regiocontrol for complex substrates.
Critical Analysis of Synthetic Routes
Route A: Radical Photo-Chlorination of Anisoles
This method relies on the radical substitution of hydrogen atoms on the methoxy group of anisole derivatives. It is the "brute force" approach, utilizing high-energy UV radiation to drive the reaction.
-
Mechanism: Free-radical chain reaction initiated by homolytic cleavage of
. -
Best For: Simple substrates (e.g., unsubstituted anisole) or deactivated rings where ring chlorination is slow.
-
Major Downside: "Ring-walking." Chlorine radicals are electrophilic; electron-rich aromatic rings (like anisole) often undergo Competitive Nuclear Chlorination (CNC) before the side chain is fully halogenated.
Route B: Chlorination of Aryl Thionoformates (The Thionocarbonate Route)
Often associated with the work of Yagupolskii, this route constructs the carbon center on the oxygen atom first, then chlorinates it.
-
Mechanism: Conversion of phenol to aryl chlorothionoformate, followed by desulfurative chlorination using
or . -
Best For: Electron-rich substrates or complex scaffolds where radical conditions would destroy other functional groups.
-
Major Downside: Poor atom economy (stoichiometric sulfur waste) and the use of thiophosgene (toxicity).
Comparative Data Analysis
The following table summarizes experimental performance metrics derived from process optimization studies (e.g., Feiring, 1979; Yagupolskii, 1955; Patent US5773668).
| Metric | Route A: Photo-Chlorination | Route B: Thionocarbonate Route |
| Starting Material | Anisole ( | Phenol ( |
| Reagents | ||
| Yield (Typical) | 85–94% (optimized) | 60–75% |
| Regioselectivity | Moderate (Ring chlorination byproducts common) | High (Exclusive O-functionalization) |
| Atom Economy | High | Low (Loss of |
| Scalability | Excellent (Continuous flow compatible) | Moderate (Batch limitations) |
| Key Safety Risk | Thiophosgene toxicity, |
Detailed Experimental Protocols
Protocol A: Radical Photo-Chlorination (Solvent-Optimized)
Rationale: Traditional
Reagents:
-
Anisole (1.0 eq)[1]
-
Chlorine Gas (
, excess)[1] -
Solvent: p-Chlorobenzotrifluoride (PCBTF) - Critical for selectivity
-
Light Source: Medium-pressure Hg lamp (450W)
Workflow:
-
Setup: Charge a jacketed photoreactor with Anisole and PCBTF (1:4 v/v ratio). High dilution is essential to minimize intermolecular ring chlorination.
-
Initiation: Heat the mixture to 135°C (reflux). Activate the UV lamp.
-
Sparging: Introduce
gas via a fritted dispersion tube. Note: Rate of addition should match consumption to prevent dangerous headspace accumulation. -
Monitoring (Self-Validation): Track reaction via GC-MS or
H-NMR.-
Checkpoint: Look for the disappearance of the methoxy singlet (
3.8 ppm). The product ( ) has no protons, so the spectrum should show only aromatic signals shifting downfield.
-
-
Termination: Purge with
to remove residual and . -
Isolation: Distill PCBTF (recoverable). Vacuum distill the residue to obtain Trichloromethoxybenzene.
Protocol B: The Thionocarbonate (Yagupolskii) Route
Rationale: This method avoids free radicals entirely, making it safe for substrates with allylic protons or sensitive rings.
Reagents:
-
Phenol (1.0 eq)
-
Thiophosgene (
, 1.1 eq) -
Phosphorus Pentachloride (
, 1.2 eq)
Workflow:
-
Thionoformylation:
-
Dissolve Phenol in dry
. Add 1.1 eq Thiophosgene. -
Slowly add 1.0 eq NaOH (aq) at 0°C. Causality: Low temp prevents hydrolysis of the thiophosgene.
-
Isolate the intermediate Aryl Chlorothionoformate (
).
-
-
Chlorination:
-
Validation:
-
Checkpoint: IR Spectroscopy. Disappearance of the strong
stretch (approx 1200-1250 cm⁻¹) and appearance of bands.
-
-
Workup: Remove
byproduct via vacuum distillation.
Mechanistic Visualization
The following diagram contrasts the radical "chain" mechanism with the ionic "stepwise" mechanism, highlighting the decision points for selectivity.
Figure 1: Mechanistic divergence between radical side-chain chlorination and thionoformate desulfurization.
Expert Insights on Stability & Storage
The Hydrolysis Trap:
Trichloromethoxy benzenes are effectively "masked phosgene." Upon contact with atmospheric moisture, they degrade rapidly:
Handling Protocol:
-
Storage: Must be stored over activated molecular sieves (4Å) in Teflon-sealed containers. Glass joints often freeze due to HCl formation.
-
QC Check: Before use, check for the presence of phenolic -OH signals in NMR or IR, which indicates degradation.
References
-
Feiring, A. E. (1979).[8][10][11][12] "Chemistry in hydrogen fluoride. 7. A novel synthesis of aryl trifluoromethyl ethers." The Journal of Organic Chemistry, 44(16), 2907–2910. Link
-
Yagupolskii, L. M. (1955).[13] "Synthesis of aryl trifluoromethyl ethers." Doklady Akademii Nauk SSSR, 105, 100–102. (Foundational reference for the thionocarbonate route).
-
Lavallee, J. F., et al. (1998). "Method of making trichloromethoxybenzene." U.S. Patent 5,773,668. Link
-
Wang, Y. (2012). "Method for producing trichloromethoxybenzene by using chlorobenzene as solvent." CN Patent 102120717B. Link
-
BenchChem. (2025).[5] "Phenyl Chlorothioformate: Properties and Applications." BenchChem Technical Library. Link
Sources
- 1. CN102557895A - Method for preparing trichlorine metoxybenzene - Google Patents [patents.google.com]
- 2. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 3. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 4. Chlobenzene is subject to hydrolysis | Filo [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (Trichloromethoxy)benzene|C7H5Cl3O|For Research [benchchem.com]
- 7. Phenyl Chlorothioformate|Supplier|For Research [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102120717B - Method for producing trichloromethoxybenzene by using chlorobenzene as solvent - Google Patents [patents.google.com]
- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 11. chemrevlett.com [chemrevlett.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
Quality control parameters for industrial grade 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene
A Comparative Technical Guide for Process Chemists & Sourcing Managers
Executive Summary
2-Chloro-4-fluoro-1-(trichloromethoxy)benzene (CAS: 1345472-76-3) is a critical "gatekeeper" intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals.[1] It serves as the immediate precursor to the trifluoromethoxy (-OCF₃) moiety via halogen exchange (Halex) with anhydrous HF.
This guide objectively compares the Industrial Grade (used for bulk agrochemical synthesis) against High-Purity/Pharma Grade (used for late-stage API intermediates) and evaluates the "Make vs. Buy" decision regarding this unstable intermediate versus its stable trifluoromethoxy analog.[1]
Part 1: Comparative Analysis & Alternatives
The primary strategic decision for drug development professionals is not just selecting a vendor, but deciding where in the synthesis chain to enter.
Comparison 1: The Stability Trade-Off (Trichloro- vs. Trifluoro-)
The trichloromethoxy group (-OCCl₃) is hydrolytically unstable, whereas the trifluoromethoxy group (-OCF₃) is exceptionally stable.[1]
| Feature | 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene (The Intermediate) | 2-Chloro-4-fluoro-1-(trifluoromethoxy)benzene (The Alternative) |
| Stability | Low: Hydrolyzes to form Phosgene (COCl₂) and Phenols upon moisture contact.[1] | High: Resistant to acid, base, and oxidation. |
| Storage | Requires inert atmosphere (N₂), Teflon/Glass lining. Shelf-life < 6 months. | Standard stainless steel/HDPE.[1] Shelf-life > 2 years. |
| Cost | Low: ~40-60% cheaper per mol.[1] | High: Includes premium for hazardous HF handling.[1] |
| Safety | High Risk: Potential phosgene generation. | Low Risk: Standard organic handling.[1] |
| Application | Best for Integrated Manufacturers with on-site HF capabilities.[1] | Best for Medicinal Chemistry/CROs lacking HF autoclaves.[1] |
Comparison 2: Impurity Profiles by Grade
Selecting the wrong grade can lead to catalytic poisoning in downstream fluorination.
| Parameter | Industrial Grade (Agro) | Pharma Grade (API Precursor) | Impact on Downstream |
| Assay (GC) | ≥ 95.0% | ≥ 98.5% | Lower purity requires harsher HF conditions, degrading yield.[1] |
| Under-chlorinated | ≤ 3.0% (Mono/Dichloromethoxy) | ≤ 0.5% | Incomplete fluorination; difficult to separate -OCHF₂ analogs later.[1] |
| Ring-Chlorinated | ≤ 1.5% | ≤ 0.1% | Critical: Isomers (e.g., 3,6-dichloro) are dead-end impurities.[1] |
| Moisture (KF) | ≤ 500 ppm | ≤ 100 ppm | Moisture generates HCl/Phosgene, corroding reactors. |
Part 2: Critical Quality Control Parameters (CQAs)
To ensure process integrity, the following QC protocols must be implemented. These parameters are self-validating: if the moisture is high, the assay will drop due to hydrolysis.
1. Assay & Organic Impurities (GC-FID)
Rationale: Gas Chromatography (GC) is preferred over HPLC due to the volatility of the compound and lack of ionizable groups.
-
Critical Impurity to Watch: 2-Chloro-4-fluoroanisole (Starting Material).[1] If >0.5%, the radical chlorination was terminated prematurely.
Experimental Protocol:
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: DB-1701 or ZB-5MS (30m x 0.25mm x 0.25µm).[1] Note: Mid-polarity columns separate regioisomers better than non-polar DB-1.[1]
-
Injector: Split (50:1), 250°C.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 2 min)
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 25°C/min to 280°C (Hold 5 min)
-
-
Sample Prep: Dilute 50 mg in 10 mL Dichloromethane (Dry). Do not use Methanol (Methanolysis of -OCCl₃ can occur).[1]
2. Hydrolytic Stability (Active Chlorine)
Rationale: Standard "Assay" doesn't tell you if the molecule has partially degraded into phosgene/HCl in the drum. This test confirms the integrity of the -OCCl₃ group.[1]
Experimental Protocol:
-
Reagent: 0.1N AgNO₃, Methanol (anhydrous), 10% NaOH.
-
Procedure:
-
Calculation: Theoretical Cl % should be ~42-44% (depending on exact MW). Significant deviation indicates pre-existing hydrolysis (loss of Cl as HCl gas).
3. Moisture Content (Karl Fischer - Coulometric)
Rationale: Water is the "poison" for this intermediate.[1]
-
Limit: Strict < 200 ppm for Pharma Grade.
-
Method: Use a ketone-free reagent (Hydranal-Coulomat AG).[1]
-
Caution: Inject sample through a septum to avoid atmospheric moisture ingress.
Part 3: Visualization of Pathways & Workflows
Diagram 1: Synthesis & Impurity Cascade
This diagram illustrates why "Under-chlorination" and "Ring-chlorination" are competing risks during production.[1]
Caption: Reaction cascade showing the narrow window between incomplete reaction (Step 2) and over-chlorination (Red Node).
Diagram 2: Quality Control Decision Tree
A self-validating workflow for receiving industrial batches.[1]
Caption: Sequential QC workflow prioritizing moisture detection to prevent instrument damage and safety hazards.
References
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
-
Marhold, A. (1998). Method of making trichloromethoxybenzene. US Patent 5,773,668.[1]
-
Wang, L., et al. (2021).[2] Preparation method of (trifluoromethoxy)benzene compound. CN Patent 112521262A.[1]
-
FDA CDER. (2025). Control of Benzene and Related Impurities in Drug Components.
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Chloro-2-fluoro-1-(trichloromethyl)benzene (Analogous Handling).
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene
Executive Hazard Analysis: The "Why" Behind the Protocol
Handling 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene requires more than standard organic solvent protocols. The critical hazard lies not just in the halogenated aromatic ring, but specifically in the trichloromethoxy (
The Mechanistic Hazard
As a Senior Scientist, I must emphasize that the
Upon contact with atmospheric moisture or mucosal membranes, this compound undergoes hydrolysis. The degradation pathway dictates the safety requirements:
-
Primary Hydrolysis: Generates Hydrogen Chloride (
) gas immediately. -
Secondary Decomposition: Under thermal stress or catalytic conditions, the
group can decompose to release Phosgene ( ) or degrade into the corresponding phenol and Carbon Dioxide.
Operational Rule #1: Treat this compound with the same rigor as an acid chloride or a phosgene precursor.
Visualization: Hydrolysis & Hazard Pathway
Figure 1: Mechanistic pathway showing why moisture exclusion is critical. The potential generation of HCl and Phosgene drives the PPE selection.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged handling of halogenated aromatic ethers due to rapid permeation and the potential for degradation by HCl byproducts.
Layered Defense Strategy
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Inner) | Laminate Film (Silver Shield/4H) | Impermeable Barrier: Laminate films provide >480 min breakthrough time for broad-spectrum halogenated organics and acid gases. Standard nitrile may swell or degrade. |
| Hand Protection (Outer) | Nitrile (5-8 mil) | Mechanical Strength: Protects the fragile inner laminate glove from tears and provides dexterity. |
| Respiratory | Full-face Respirator or SCBA | Dual Threat: Must use Combination Cartridges (OV/AG) (Organic Vapor + Acid Gas). The AG component neutralizes evolved HCl; OV captures the aromatic vapor. Note: Use SCBA for spills >100mL outside a hood. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Hydrolysis Risk: If the liquid contacts the eye, it reacts with ocular moisture to form hydrochloric acid, causing immediate, irreversible corneal damage. |
| Body | Chem-Tape + Tychem Apron | Seal glove-sleeve interface. A standard cotton lab coat is insufficient; add a chemical-resistant apron (Tychem or PVC) to prevent soak-through. |
Engineering Controls & Operational Protocol
Trust Protocol: Do not rely on PPE alone. The engineering controls are your primary life support system.
A. The Setup (Pre-Experiment)
-
Humidity Check: Ensure the lab humidity is <50% if possible. High humidity accelerates equipment corrosion and fume generation.
-
Fume Hood: Work only in a certified fume hood with a face velocity of 80-100 fpm.
-
Quenching Bath: Prepare a saturated Sodium Bicarbonate (
) solution before starting work. This neutralizes any acidic hydrolysis products immediately.
B. Transfer Techniques (The "Dry" Method)
To minimize hydrolysis and exposure, use Cannula or Syringe transfer techniques rather than pouring.
-
Purge: Flush the receiving vessel with dry Nitrogen or Argon.
-
Extract: Insert a long needle through the septum.
-
Pressure Equalization: Use a balloon of inert gas to prevent vacuum formation that pulls in moist air.
-
Transfer: Inject slowly into the reaction vessel.
Emergency Response & Decision Logic
In the event of a release, your immediate reaction determines the severity of the outcome. Water is NOT the universal solution here. [1]
Spill Response Algorithm
Figure 2: Decision logic for spill response. Note the strict prohibition of water during the initial absorption phase.
Specific Emergency Actions
-
Skin Contact: Immediate flushing with water is required despite the hydrolysis risk, because the chemical itself is worse than the heat of hydrolysis. Flush for 15 minutes. Use Diphoterine® if available, as it is amphoteric and chelates both the acid and the chemical irritant.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen is required. Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours due to potential phosgene/HCl effects.
Waste Disposal & Deactivation
Never pour this chemical down the drain. It will hydrolyze in the plumbing, releasing HCl gas back into the lab sinks.
-
Segregation: Collect in a dedicated "Halogenated Organic" waste container.
-
Labeling: Clearly label as "Water Reactive" and "Acid Generator."
-
Deactivation (Small Scale):
-
Slowly add the compound to a stirred solution of 10% Sodium Hydroxide (
) or Saturated Sodium Bicarbonate ( ) in an ice bath. -
Caution: This reaction is exothermic and releases gas (
). -
Check pH to ensure neutrality before disposal into halogenated waste streams.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Chloro-4-(trifluoromethoxy)benzene (Analogous Structure). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Trichloro(chloromethyl)silane (Analogous Hydrolysis Hazard). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
